molecular formula C9H6BrFO B580354 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1003048-72-3

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B580354
CAS No.: 1003048-72-3
M. Wt: 229.048
InChI Key: HNXHWYGTXAJDEC-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS RN: 1003048-72-3) is a high-purity organic compound supplied as a white to brown powder or crystal with a minimum purity of 97.0% (by GC) . It has a molecular formula of C9H6BrFO and a molecular weight of 229.05 g/mol . This substituted indanone derivative is characterized by a melting point of 126 °C . It is recommended to store this product in a cool, dark place at room temperature . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both bromo and fluoro substituents on the aromatic ring, makes it a valuable scaffold for further functionalization, particularly in the exploration of novel kinase inhibitors . Small molecules targeting specific kinases are a cornerstone of cancer therapeutics, and the planar dihydroindenone moiety is capable of forming key hydrogen bonds with the hinge region of kinases, a fundamental requirement for inhibitory activity . The presence of bromine at the 4-position offers a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to introduce complex substituents and create diverse compound libraries for biological screening . The simultaneous presence of fluorine can be utilized to modulate the compound's electronic properties, metabolic stability, and membrane permeability. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) and product specifications before use.

Properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHWYGTXAJDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702404
Record name 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003048-72-3
Record name 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-fluoroindan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1003048-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a key building block in medicinal chemistry. It includes detailed information on its chemical and physical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery, supported by available data on related compounds.

Chemical and Physical Properties

This compound is a halogenated indanone derivative. The presence of both bromine and fluorine atoms on the aromatic ring, coupled with the reactive ketone group, makes it a versatile intermediate for the synthesis of more complex molecules. The indenone scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for various cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1003048-72-3[2]
Molecular Formula C₉H₆BrFO[2]
Molecular Weight 229.05 g/mol [2]
Appearance White to yellow solid[2]
Boiling Point (Predicted) 310.7 ± 42.0 °C[2]
Density (Predicted) 1.691 ± 0.06 g/cm3 [2]
Storage Sealed in dry, Room Temperature[2]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide)[1]

Synthesis Protocol

A general and effective method for the synthesis of this compound involves the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Synthesis of this compound [2]

  • Reactants and Reagents:

    • 7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)

    • Aluminum chloride (AlCl₃) (2.5 eq)

    • Bromine (Br₂) (1.05 eq)

    • Dichloroethane (solvent)

    • Ether

    • 1N Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 7-fluoro-2,3-dihydro-1H-inden-1-one (e.g., 5.3 g, 35.3 mmol) in dichloroethane (100 mL) at room temperature, add aluminum chloride (e.g., 11.77 g, 88 mmol).

    • Slowly add bromine (e.g., 1.91 mL, 37.1 mmol) dropwise to the mixture.

    • Heat the reaction mixture to 65 °C and stir for 16 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a mixture of ice and 1N aqueous hydrochloric acid.

    • Extract the aqueous layer with ether (2 x 200 mL).

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane as the eluent.

  • Yield: Approximately 64% (e.g., 5.2 g).[2]

  • Characterization: The product can be characterized by mass spectrometry. For example, a mass spectrum (DCI/NH₃) may show m/z 246 (M + NH₄)⁺.[2]

Synthesis_Workflow Start 7-fluoro-2,3-dihydro-1H-inden-1-one Step1 Dissolve in Dichloroethane Add AlCl3 Start->Step1 Step2 Add Bromine dropwise Step1->Step2 Step3 Heat to 65°C for 16h Step2->Step3 Step4 Workup: Quench with HCl/ice Extract with Ether Step3->Step4 Step5 Purification: Silica Gel Chromatography Step4->Step5 End This compound Step5->End PI3K_Pathway Indenone Indenone Derivatives (Potential Modulators) PI3K PI3K Indenone->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation Survival, Inflammation NFkB->Proliferation

References

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of novel therapeutics.

Core Physicochemical Properties

This compound is a halogenated indanone derivative. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

General and Structural Data

This table outlines the primary identifiers and structural descriptors for the compound.

PropertyValueCitation
CAS Number 1003048-72-3[1][2]
Molecular Formula C₉H₆BrFO[1][3]
Molecular Weight 229.05 g/mol [1][3]
Appearance White to yellow solid[1][4]
Purity ≥97%[3][5]
SMILES FC1=C2C(=O)CCC2=C(Br)C=C1[3]
InChI InChI=1S/C9H6BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2[1]
InChIKey HNXHWYGTXAJDEC-UHFFFAOYSA-N[1]
Predicted Physicochemical Data

The following table presents computed and predicted properties that are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueCitation
Boiling Point (Predicted) 310.7 ± 42.0 °C[1]
Density (Predicted) 1.691 ± 0.06 g/cm³[1]
LogP 2.7171[3]
Topological Polar Surface Area 17.07 Ų[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]
Storage Conditions Sealed in a dry place at room temperature[1][3][6]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of its precursor, 7-fluoro-1-indanone.[1]

General Synthesis of 4-Bromo-7-fluoro-1-indanone

This protocol details the electrophilic aromatic substitution reaction to produce the title compound.

Starting Material: 7-fluoro-2,3-dihydro-1H-inden-1-one Reagents: Aluminum chloride (AlCl₃), Bromine (Br₂), Dichloroethane, Ether, 1N Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexane.

Methodology:

  • A solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) is prepared at room temperature.

  • 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) is added to the solution.

  • Bromine (1.91 mL, 37.1 mmol) is added dropwise to the reaction mixture.

  • The mixture is heated to 65 °C and stirred for 16 hours.

  • After the reaction is complete, it is cooled to room temperature.

  • The reaction mixture is carefully poured into a mixture of ice and 1N aqueous hydrochloric acid for quenching.

  • The aqueous phase is extracted twice with ether (2 x 200 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane as the eluent.

  • This procedure yields 4-bromo-7-fluoroindanone (5.2 g, 64% yield). The product can be confirmed by mass spectrometry; for example, using DCI/NH₃, a peak at m/z 246 (M + NH₄)⁺ is observed.[1]

G Synthesis Workflow for this compound A 1. Prepare AlCl3 in Dichloroethane B 2. Add 7-fluoro-1-indanone A->B C 3. Add Bromine (dropwise) B->C D 4. Heat at 65°C for 16h (Reaction) C->D E 5. Cool to Room Temperature D->E F 6. Quench with Ice & 1N HCl E->F G 7. Extract with Ether (2x) F->G H 8. Dry, Filter & Concentrate Organic Phases G->H I 9. Purify via Column Chromatography (Silica Gel, 0-10% EtOAc/Hexane) H->I J 10. Final Product (64% Yield) I->J

Caption: A flowchart of the synthesis and purification process.

Biological Relevance and Applications

While specific signaling pathway interactions for this compound are not extensively documented, its role as a chemical intermediate and the activities of the broader 1-indanone class provide significant context for its application in drug discovery.

Role as a Chemical Intermediate

This compound serves as a crucial reactant for preparing indanyloxydihydrobenzofuranylacetic acids. These resulting acids are noted for their potential use in treating metabolic diseases.[1]

Broader Context: 1-Indanone Derivatives in Drug Discovery

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[7][8] These include:

  • Antiviral and antibacterial agents[8]

  • Anticancer drugs[8]

  • Therapeutics for neurodegenerative conditions like Alzheimer's disease[7][8]

  • Anti-inflammatory, analgesic, and antimalarial compounds[7]

Furthermore, structurally related dihydroxy-dihydro-inden-1-ones are being developed as a core platform for small molecule kinase inhibitors, which are critical in oncology.[9] These inhibitors function by targeting the ATP binding pocket of kinases, disrupting signaling pathways essential for cancer cell proliferation.

G Conceptual Role of Indanone Core in Kinase Inhibition cluster_0 Drug Discovery & Development cluster_1 Cellular Signaling Pathway Indanone 1-Indanone Core (e.g., this compound) Functionalization Further Synthesis & Functionalization Indanone->Functionalization ActiveCompound Bioactive Indanone Derivative (e.g., Kinase Inhibitor) Functionalization->ActiveCompound Kinase Target Protein Kinase (e.g., HER2, PIM1) ActiveCompound->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream

Caption: Role of the indanone scaffold in developing kinase inhibitors.

References

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a halogenated indanone derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom and a fluorine atom on the aromatic ring, makes it a versatile precursor for the development of novel therapeutic agents. The indanone scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with diverse biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis protocols, and strategic applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered cyclopentanone ring. The strategic placement of a bromine atom at position 4 and a fluorine atom at position 7 significantly influences its reactivity and potential biological interactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the bromine atom provides a reactive handle for synthetic diversification.[3][4]

Table 1: Physicochemical and Identification Data

Property Value Reference
IUPAC Name This compound
Synonyms 4-Bromo-7-fluoro-1-indanone [5]
CAS Number 1003048-72-3 [5][6]
Molecular Formula C₉H₆BrFO [5]
Molecular Weight 229.05 g/mol [5]
Appearance White to Yellow Solid [7]
Purity ≥97% [5][8]
Topological Polar Surface Area (TPSA) 17.07 Ų [5]
LogP (Predicted) 2.717 [5]

| Storage | Store at room temperature, sealed in dry conditions |[5][6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 7-fluoro-2,3-dihydro-1H-inden-1-one. This reaction utilizes a Lewis acid catalyst to facilitate the regioselective addition of bromine to the aromatic ring.

Experimental Protocol: Electrophilic Bromination

This protocol outlines a general procedure for the synthesis of 4-bromo-7-fluoroindanone from 7-fluoro-2,3-dihydro-1H-inden-1-one.

Materials and Reagents:

  • 7-fluoro-2,3-dihydro-1H-inden-1-one

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloroethane (DCE)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • To a solution of aluminum chloride in dichloroethane at room temperature, add 7-fluoro-2,3-dihydro-1H-inden-1-one.

  • Slowly add bromine dropwise to the reaction mixture.

  • Heat the mixture at 65 °C and stir for approximately 16 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the mixture to room temperature and carefully pour it into a mixture of ice and 1N aqueous hydrochloric acid to quench the reaction.

  • Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (2x).[9]

  • Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate.[9]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by silica gel column chromatography, using a gradient of 0-10% ethyl acetate in hexane as the eluent, to yield the final product.

This procedure has been reported to yield the desired product with high purity.

Synthesis_Workflow Workflow for the Synthesis of 4-Bromo-7-fluoro-1-indanone start 7-Fluoro-1-indanone (Starting Material) reaction Reaction Vessel (Dichloroethane) start->reaction 1. Add Reagents: Br₂, AlCl₃ workup Quenching & Aqueous Workup reaction->workup 2. Heat (65°C, 16h) 3. Quench (Ice, HCl) purification Column Chromatography workup->purification 4. Extract & Dry 5. Concentrate end_product 4-Bromo-7-fluoro-1-indanone (Purified Product) purification->end_product 6. Elute with EtOAc/Hexane

A high-level workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[3]

Key applications include:

  • Scaffold Diversification: It serves as a platform for generating libraries of novel indanone derivatives. Through reactions like Suzuki-Miyaura coupling (introducing aryl or heteroaryl groups) and Buchwald-Hartwig amination (introducing nitrogen-based functional groups), a wide array of structurally diverse molecules can be synthesized for biological screening.[3]

  • Metabolic Disease Therapeutics: The compound is a documented reactant in the preparation of indanyloxydihydrobenzofuranylacetic acids, a class of molecules investigated for the treatment of metabolic diseases.

  • Kinase Inhibitors: The indanone core is a key feature in various kinase inhibitors. The ability to functionalize the scaffold via the bromo group allows for the tailored synthesis of molecules that can target specific ATP binding pockets in kinases, a strategy employed in developing anticancer agents.

Synthetic_Utility Synthetic Diversification via Cross-Coupling Reactions parent 4-Bromo-7-fluoro-1-indanone (Core Scaffold) suzuki_product Aryl/Heteroaryl-Substituted Indanone Derivative parent->suzuki_product Suzuki Coupling (Pd Catalyst, Base) buchwald_product Amino-Substituted Indanone Derivative parent->buchwald_product Buchwald-Hartwig Amination (Pd Catalyst, Base) suzuki_reagent Boronic Acid / Ester (R-B(OR)₂) suzuki_reagent->suzuki_product buchwald_reagent Amine / Amide (R₂-NH) buchwald_reagent->buchwald_product

Strategic use of the bromo group for molecular diversification.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 2: GHS Hazard Information

Code Hazard Statement Reference
H302 Harmful if swallowed [6][10]
H315 Causes skin irritation [6][10]
H319 Causes serious eye irritation [6][10]
H332 Harmful if inhaled [6]

| H335 | May cause respiratory irritation |[6][10] |

Precautionary Statements: P202, P261, P262, P264+P265, P27.[6]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its defined structure, coupled with the strategic positioning of reactive and modulating halogen atoms, provides chemists with a powerful tool for creating novel molecules with tailored properties. The detailed protocols for its synthesis and the clear pathways for its derivatization underscore its importance for research professionals aiming to develop next-generation therapeutics.

References

Technical Guide: Spectroscopic and Synthetic Overview of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and a specific, validated protocol for the synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one are not publicly available at the time of this report. The following guide has been compiled using information from commercial suppliers for the target compound, and detailed synthetic and spectroscopic data from closely related structural analogs. This information is intended to provide a representative understanding of the compound's characteristics and potential synthesis.

Physicochemical Properties

This compound is a substituted indanone, a class of compounds of interest in medicinal chemistry. Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

PropertyValue
CAS Number 1003048-72-3
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Light-yellow to yellow solid
Purity (typical) ≥97%

Representative Spectroscopic Data (Based on Structural Analogs)

While specific spectral data for this compound is not available, the following tables present data from analogous compounds: 4-bromo-1-indanone and 7-fluoro-1-indanone . This information can serve as a reference for predicting the spectral characteristics of the target molecule.

¹H NMR Spectral Data of Analogs
  • 7-Fluoro-1-indanone (300 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.6m1HAr-H
7.3d (J=7.6 Hz)1HAr-H
7.0t (J=8.5 Hz)1HAr-H
3.2t (J=5.9 Hz)2H-CH ₂-
2.67-2.80m2H-CH ₂-
¹³C NMR Spectral Data of Analogs

Note: Specific ¹³C NMR data for 4-bromo-1-indanone and 7-fluoro-1-indanone were not found in the searched literature. The table below is a generalized prediction based on the known effects of substituents on aromatic and aliphatic carbons.

Chemical Shift (δ) ppmAssignment
~200-205C=O
~150-160 (d)C -F
~120-145Ar-C
~110-120 (d)Ar-C
~115 (d)C -Br
~36-C H₂-
~25-C H₂-

(d) indicates a doublet due to C-F coupling.

IR and Mass Spectrometry Data of Analogs
  • 4-Bromo-1-indanone

TechniqueKey Peaks
IR (KBr) ~1700 cm⁻¹ (C=O stretch), Aromatic C-H and C=C stretches
Mass Spec (EI) m/z ~210/212 (M⁺, bromine isotope pattern)

Experimental Protocol: A Representative Synthesis of Substituted 1-Indanones

The synthesis of this compound would likely proceed via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. The following is a generalized, representative protocol based on established methods for synthesizing similar indanones.[2][3][4]

Reaction Scheme: 3-(Aryl)-propionic acid → 3-(Aryl)-propanoyl chloride → 1-Indanone

Step 1: Acyl Chloride Formation

  • To a solution of the appropriate 3-(substituted-phenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or benzene, add thionyl chloride (1.5-2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(substituted-phenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • A solution of the crude 3-(substituted-phenyl)propanoyl chloride in an anhydrous solvent (e.g., DCM) is added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.1-1.5 eq), in the same solvent at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and water.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired 1-indanone.

Visualizations

General Synthetic Workflow for 1-Indanones

G General Synthetic Workflow for Substituted 1-Indanones cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Friedel-Crafts Acylation Substituted_Arylpropionic_Acid Substituted 3-Arylpropionic Acid Acyl_Chloride_Intermediate 3-Arylpropanoyl Chloride (Intermediate) Substituted_Arylpropionic_Acid->Acyl_Chloride_Intermediate + Thionyl Chloride (Reflux) Thionyl_Chloride Thionyl Chloride (SOCl₂) Final_Product Substituted 1-Indanone Acyl_Chloride_Intermediate->Final_Product + Lewis Acid (Intramolecular Cyclization) Lewis_Acid Lewis Acid (e.g., AlCl₃)

Caption: General workflow for the synthesis of substituted 1-indanones.

Signaling Pathways

A search of the current scientific literature did not reveal any specific studies detailing the interaction of this compound with biological signaling pathways. As a substituted indanone, it belongs to a class of compounds with diverse biological activities, and it may serve as an intermediate in the synthesis of more complex molecules with therapeutic potential. Further research would be required to elucidate its specific biological targets and mechanisms of action.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures for targeted therapies.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a consolidated overview of the critical safety and handling protocols for this compound, drawing from available material safety data sheets and chemical supplier information.

Core Safety and Physical Data

A clear understanding of the fundamental physical and chemical properties of a substance is the foundation of safe laboratory practice. The following tables summarize the key identifiers and physicochemical characteristics of this compound.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 1003048-72-3
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol [1][2]
Synonyms 4-Bromo-7-fluoro-1-indanone[2][3]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to yellow solid[1][4]
Boiling Point 310.7 ± 42.0 °C (Predicted)[1]
Density 1.691 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, Sealed in a dry place[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements, which are crucial for risk assessment and the implementation of appropriate safety measures.

Table 3: GHS Hazard Classification

Hazard StatementDescription
H302 Harmful if swallowed[5]
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H332 Harmful if inhaled[5]
H335 May cause respiratory irritation[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent handling protocols is non-negotiable when working with hazardous chemicals. The following guidelines are based on standard laboratory practices for compounds with similar hazard profiles.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[9]

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, additional protective clothing may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be used.[9]

General Handling and Hygiene
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[6]

  • No Ingestion: Do not eat, drink, or smoke in the laboratory.[10]

  • Wash Hands: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures should be implemented.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][11]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spillage and Waste Disposal

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Visualizing Safety Workflows

To further clarify the necessary safety and response protocols, the following diagrams illustrate key decision-making processes.

Risk_Assessment_and_Control_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Procedure start Start: Handling This compound identify_hazards Identify Hazards: - Harmful if swallowed/inhaled - Skin/eye/respiratory irritant start->identify_hazards evaluate_risks Evaluate Risks: - Inhalation of dust - Skin/eye contact - Ingestion identify_hazards->evaluate_risks eng_controls Engineering Controls: - Fume Hood - Eyewash/Safety Shower evaluate_risks->eng_controls ppe Personal Protective Equipment (PPE): - Goggles/Face Shield - Chemical-resistant gloves - Lab coat evaluate_risks->ppe admin_controls Administrative Controls: - Safe work procedures - Training evaluate_risks->admin_controls handling_procedure Safe Handling Procedure eng_controls->handling_procedure ppe->handling_procedure admin_controls->handling_procedure end End: Procedure Complete handling_procedure->end

Risk Assessment and Control Workflow

First_Aid_Response_Workflow cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Incident inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

First-Aid Response Workflow

References

A Technical Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has emerged as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. These companies offer the compound in various quantities with purities typically meeting or exceeding 97-98%, suitable for most research and development applications.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityCAS Number
Hangzhou Longshine Bio-Tech Co.,LTD≥98% (HPLC)1003048-72-3
ChemScene≥97%1003048-72-3
BiosynthMin. 95%1003048-72-3

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol [1]
Appearance Light-yellow to yellow solid[1]
Boiling Point 310.7±42.0 °C (Predicted)[2]
Density 1.691±0.06 g/cm³ (Predicted)[2]
Mass Spectrum m/z 246 (M + NH₄)⁺[2]

Synthesis Protocol

A reliable synthetic route to this compound is critical for its application in research. The following is a general procedure for its synthesis.[2]

Experimental Protocol: Synthesis of this compound

Starting Material: 7-fluoro-2,3-dihydro-1H-inden-1-one

Reagents and Solvents:

  • 7-fluoro-2,3-dihydro-1H-inden-1-one

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Dichloroethane

  • Ether

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of aluminum chloride (88 mmol) in dichloroethane (100 mL) at room temperature, add 7-fluoro-2,3-dihydro-1H-inden-1-one (35.3 mmol).

  • Slowly add bromine (37.1 mmol) dropwise to the reaction mixture.

  • Heat the mixture at 65°C and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a mixture of ice and 1N aqueous hydrochloric acid.

  • Extract the aqueous layer with ether (2 x 200 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield 4-bromo-7-fluoroindanone.

Yield: Approximately 64%

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to its indanone core and the presence of bromo and fluoro substituents which allow for further chemical modifications.

Role in the Synthesis of Treatments for Metabolic Diseases

This compound serves as a key reactant in the preparation of indanyloxydihydrobenzofuranylacetic acids. These resulting molecules are being investigated for the treatment of various metabolic diseases.[2] The specific signaling pathways and mechanisms of action of these derivatives are subjects of ongoing research.

Precursor for Kinase Inhibitors

The indanone scaffold is recognized as a "privileged structure" in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromo and fluoro groups on the this compound ring provide reactive handles for medicinal chemists to synthesize a library of derivatives that can be screened for kinase inhibitory activity. The fluorine atom, in particular, can enhance binding affinity and improve the metabolic stability of potential drug candidates.[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application in the development of kinase inhibitors.

G cluster_synthesis Synthesis cluster_application Application in Kinase Inhibitor Development start 7-fluoro-2,3-dihydro-1H-inden-1-one reagents AlCl3, Br2 in Dichloroethane start->reagents Reacts with reaction Bromination Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup Followed by purification Column Chromatography workup->purification product This compound purification->product Yields intermediate This compound modification Chemical Modification (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate->modification Serves as library Library of Indanone Derivatives modification->library Generates screening Kinase Activity Screening library->screening hit_compound Hit Compound Identification screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Logical workflow from synthesis to potential drug discovery application.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and development. Its utility as a precursor for molecules targeting metabolic diseases and as a scaffold for kinase inhibitors makes it a compound of high interest for medicinal chemists and researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in the laboratory.

References

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, with the CAS number 1003048-72-3, is a halogenated derivative of the indanone scaffold. Indanones are a class of compounds that are of significant interest in medicinal chemistry and materials science due to their rigid bicyclic structure, which can serve as a valuable pharmacophore or a building block for more complex molecular architectures. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications. While specific experimental data for this compound is limited in publicly accessible literature, this review extrapolates from closely related analogues to provide a robust technical overview.

Chemical and Physical Properties

Based on information from various chemical suppliers, the general properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1003048-72-3[1][2][3][4]
Molecular Formula C₉H₆BrFO[1][2][3][4]
Molecular Weight 229.05 g/mol [1][2][3][4]
Appearance White to light-yellow/brown solid/powder[3][4]
Purity ≥95% - >97%[1][2][3]
Melting Point 124.0 to 128.0 °C
Storage Room temperature[1][2]

Hazard Information:

This compound is associated with the following hazard statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Synthesis of this compound

Synthesis_Pathway cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Precursor 3-(3-bromo-6-fluorophenyl)propanoic acid AcylChloride 3-(3-bromo-6-fluorophenyl)propanoyl chloride Precursor->AcylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Product This compound AcylChloride->Product Lewis Acid (e.g., AlCl₃) in inert solvent (e.g., DCM)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure inferred from the synthesis of similar compounds, such as 4-bromo-1-indanone and 7-fluoro-1-indanone.[5][6] Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 3-(3-bromo-6-fluorophenyl)propanoic acid (Precursor)

The synthesis of the precursor acid would likely start from a commercially available bromofluorotoluene derivative, which would be subjected to functional group manipulations to introduce the propanoic acid side chain. This could involve steps such as radical bromination of the methyl group, followed by a malonic ester synthesis or a similar chain extension methodology.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of 3-(3-bromo-6-fluorophenyl)propanoic acid in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), thionyl chloride (SOCl₂, ~2.5 equivalents) is added. The mixture is refluxed for several hours (e.g., 2-24 hours) until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(3-bromo-6-fluorophenyl)propanoyl chloride.

  • Cyclization: The crude acyl chloride is dissolved in a fresh portion of anhydrous DCM. This solution is added dropwise to a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, ~1.65 equivalents), in anhydrous DCM at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 3-12 hours).

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Signals:

  • Aromatic region (2H): Two doublets or a more complex multiplet system due to the fluorine-proton and proton-proton couplings.

  • Aliphatic region (4H): Two triplets (or more complex multiplets) corresponding to the two methylene groups of the five-membered ring.

Expected ¹³C NMR Signals:

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

  • Aromatic carbons (6C): Six distinct signals in the aromatic region (approx. 110-160 ppm), with some showing C-F coupling. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Aliphatic carbons (2C): Two signals in the aliphatic region corresponding to the two methylene groups.

Biological Activity and Applications

Currently, there is no published research detailing the biological activity or specific applications of this compound. However, the indanone scaffold is present in numerous biologically active molecules, and this compound's utility is likely as a key intermediate in the synthesis of more complex pharmaceutical agents or as a fragment for fragment-based drug discovery.[7]

The presence of the bromo and fluoro substituents provides handles for further chemical modifications:

  • The bromo group is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at the 4-position.

  • The fluoro group can influence the electronic properties and metabolic stability of a final drug molecule.

  • The ketone functionality can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups.

Potential_Applications cluster_Functionalization Chemical Modifications cluster_Applications Potential Applications Start This compound CrossCoupling Cross-Coupling Reactions (at Bromo position) Start->CrossCoupling KetoneChem Ketone Chemistry (Reduction, etc.) Start->KetoneChem FluoroInfluence Fluorine Influence (Metabolic Stability) Start->FluoroInfluence FBDD Fragment-Based Drug Discovery Start->FBDD Materials Materials Science Building Block Start->Materials DrugDiscovery Drug Discovery Intermediate CrossCoupling->DrugDiscovery KetoneChem->DrugDiscovery FluoroInfluence->DrugDiscovery

Caption: Potential derivatization and applications of the title compound.

Signaling Pathways

There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways. Its biological effects, if any, would be dependent on the larger molecules synthesized from it.

Conclusion

This compound is a readily available synthetic intermediate with significant potential for use in drug discovery and materials science. While specific biological data and detailed synthetic procedures for this exact compound are lacking in the current literature, its synthesis can be confidently approached through established intramolecular Friedel-Crafts acylation methods. The presence of three distinct functional handles—a ketone, a bromo group, and a fluoro group—makes it a versatile scaffold for the generation of diverse chemical libraries. Further research into the derivatization of this compound and the biological evaluation of its products is warranted to fully explore its potential.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to Substituted 2,3-Dihydro-1H-Inden-1-Ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted 2,3-dihydro-1H-inden-1-one, commonly known as a 1-indanone, represents a cornerstone scaffold in medicinal chemistry and materials science. This bicyclic ketone, featuring a benzene ring fused to a five-membered cyclopentanone ring, has garnered significant attention since its initial explorations in the early 20th century. The first publications concerning the synthesis of 1-indanones appeared in the 1920s, and the field has seen intensive development ever since.[1] The inherent structural rigidity and amenability to diverse functionalization have established the 1-indanone core as a "privileged structure," leading to the discovery of numerous compounds with a broad spectrum of biological activities. These activities span from anticancer and neuroprotective to anti-inflammatory and antimicrobial applications, making the 1-indanone framework a fertile ground for drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of substituted 1-indanones, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their key therapeutic applications, supported by quantitative data and mechanistic pathway visualizations.

Historical Development and Key Discoveries

The journey of substituted 1-indanones began with the development of fundamental organic reactions that enabled their synthesis. Early methods predominantly relied on intramolecular cyclization reactions. The first synthesis of the parent unsubstituted 1-indanone was reported in 1927, achieved through the Friedel-Crafts acylation of phenylpropionic acid chloride with aluminum chloride in benzene, yielding the product in high (90%) yield.[1] This reaction, along with the Nazarov cyclization of divinyl ketones, became a foundational method for constructing the 1-indanone core.[1]

Over the decades, the synthetic repertoire for 1-indanones has expanded significantly, with over 100 distinct methods now available, utilizing a wide array of starting materials such as carboxylic acids, esters, acid chlorides, ketones, and alkynes.[1][2] This synthetic versatility has been a critical driver in the exploration of the structure-activity relationships (SAR) of substituted 1-indanones.

A pivotal moment in the history of 1-indanones in medicine was the development of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[4] Donepezil features a substituted 1-indanone moiety, which is crucial for its biological activity.[5] This discovery spurred a surge of interest in 1-indanone derivatives as neuroprotective agents. Subsequently, researchers have uncovered potent anticancer and anti-inflammatory properties within this class of compounds, further solidifying their importance in medicinal chemistry.[1][3]

Core Synthetic Methodologies: Experimental Protocols

The synthesis of substituted 2,3-dihydro-1H-inden-1-ones is primarily achieved through intramolecular cyclization reactions. The two most prominent and historically significant methods are the Friedel-Crafts acylation and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride in the presence of a Lewis acid or a strong protic acid.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

  • Materials:

    • 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

    • Thionyl chloride (SOCl₂)

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM is cooled to 0 °C.

    • Thionyl chloride (1.2 eq) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 2 hours to form the corresponding acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure.

    • The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C in an ice/water bath.

    • Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for 1 hour.

    • The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

    • The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography or recrystallization to yield the desired 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one.[6][7]

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone, typically catalyzed by a Brønsted or Lewis acid, to form a cyclopentenone. For the synthesis of 1-indanones, chalcone derivatives (1,3-diaryl-2-propen-1-ones) are often used as precursors.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization

  • Materials:

    • Substituted chalcone (1.0 eq)

    • Trifluoroacetic acid (TFA) or a Lewis acid such as FeCl₃ or AlCl₃

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, the substituted chalcone (1.0 eq) is dissolved in DCM.

    • The solution is cooled to 0 °C, and the acid catalyst (e.g., TFA, 10 eq, or FeCl₃, 1.2 eq) is added.

    • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the slow addition of a saturated NaHCO₃ solution.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted 1-indanone.[8]

Quantitative Biological Data of Substituted 1-Indanones

The therapeutic potential of substituted 1-indanones is underscored by their potent biological activities, which have been quantified across various assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds, providing a comparative view of their efficacy.

Table 1: Anticancer Activity of Substituted 1-Indanones
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-Benzylidene-1-indanonesMCF-7 (Breast)0.01 - 0.88Tubulin Polymerization Inhibition[9]
HCT-116 (Colon)0.01 - 0.88Tubulin Polymerization Inhibition[9]
THP-1 (Leukemia)0.01 - 0.88Tubulin Polymerization Inhibition[9]
A549 (Lung)0.01 - 0.88Tubulin Polymerization Inhibition[9]
Thiazolyl hydrazone derivatives of 1-indanoneHT-29 (Colorectal)0.41 ± 0.19NF-κB p65 Inhibition, Apoptosis Induction[10][11][12]
COLO 205 (Colorectal)0.98 ± 0.23NF-κB p65 Inhibition, Apoptosis Induction[10][11][12]
KM 12 (Colorectal)0.41 ± 0.19NF-κB p65 Inhibition, Apoptosis Induction[10][11][12]
IndanocineMultidrug-Resistant Cancer CellsVaries (Potent)Microtubule Binding, Apoptosis Induction[13][14]
Table 2: Neuroprotective Activity of Substituted 1-Indanones (Acetylcholinesterase Inhibition)
Compound/DerivativeTargetIC₅₀ (nM)Reference
Donepezil Analog (Compound 26d)Acetylcholinesterase (AChE)14.8[9]
Donepezil Analog (Compound 26i)Acetylcholinesterase (AChE)18.6[9]
Indandione Derivative (Compound 34)Acetylcholinesterase (AChE)48[15]
Indandione Derivative (Compound 38)Acetylcholinesterase (AChE)36[15]
Indanone-tetrahydropyridin hybrid (A1)Acetylcholinesterase (AChE)54[16]
Table 3: Anti-inflammatory Activity of Substituted 1-Indanones (COX-2 Inhibition)
Compound/DerivativeTargetIC₅₀ (µM)Reference
Isoxazole fused 1-indanonesCyclooxygenase-2 (COX-2)Data indicates increased activity[1]
2-Benzylidene-1-indanonesCyclooxygenase-2 (COX-2)Implied activity through structural similarity to known inhibitors[3]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted 1-indanones are a result of their interaction with various key cellular targets and signaling pathways.

Anticancer Activity: Tubulin Polymerization and NF-κB Inhibition

Many substituted 1-indanones exert their anticancer effects by disrupting the microtubule dynamics essential for cell division. They can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[9] Another significant mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[10][12]

anticancer_pathway cluster_drug Substituted 1-Indanone cluster_cell Cancer Cell Indanone Substituted 1-Indanone Tubulin Tubulin Indanone->Tubulin Inhibits Polymerization NFkB NF-κB Indanone->NFkB Inhibits Microtubules Microtubules Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits MitoticArrest->Apoptosis

Caption: Anticancer mechanisms of substituted 1-indanones.

Neuroprotective Activity: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the primary mechanism of action for many 1-indanone derivatives is the inhibition of acetylcholinesterase (AChE).[4] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1]

ache_inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChReceptor Postsynaptic ACh Receptor ACh->AChReceptor Binds to CholineAcetate Choline + Acetate AChE->CholineAcetate Signal Enhanced Cholinergic Signal AChReceptor->Signal Indanone Substituted 1-Indanone (e.g., Donepezil) Indanone->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by 1-indanones.

Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of certain 1-indanone derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[17] Selective inhibition of COX-2 can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18]

cox2_inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 COX2_Gene COX-2 Gene Transcription NFkB_AP1->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins Conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indanone Substituted 1-Indanone Indanone->COX2_Enzyme Inhibits

Caption: COX-2 inhibition pathway by substituted 1-indanones.

Experimental Workflow for Drug Development

The development of novel therapeutics based on the 1-indanone scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

drug_development_workflow Design 1. Compound Design (SAR, Computational Modeling) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Characterization 3. Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro 4. In Vitro Biological Assays (Enzyme Inhibition, Cytotoxicity) Characterization->InVitro Lead_ID 5. Lead Compound Identification InVitro->Lead_ID Optimization 6. Lead Optimization (SAR Studies) Lead_ID->Optimization InVivo 7. In Vivo Studies (Animal Models) Lead_ID->InVivo Optimization->Synthesis Iterative Cycle Preclinical 8. Preclinical Development InVivo->Preclinical

Caption: A generalized experimental workflow for the development of substituted 1-indanones.

Conclusion

Substituted 2,3-dihydro-1H-inden-1-ones have evolved from chemical curiosities in the early 20th century to a validated and highly promising class of compounds in modern drug discovery. Their synthetic tractability, coupled with the ability to modulate a wide range of biological targets, ensures their continued relevance in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The data and protocols presented in this guide highlight the significant potential of the 1-indanone scaffold and provide a foundation for further research and innovation in this exciting field. The versatility of this framework allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

The Strategic Role of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has emerged as a key intermediate, offering a unique combination of structural features and synthetic handles that are highly valued by researchers and drug development professionals. This technical guide provides an in-depth overview of the potential research applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Attributes and Synthetic Versatility

This compound, with the Chemical Abstracts Service (CAS) number 1003048-72-3, is a halogenated indanone derivative. Its molecular structure, featuring a bromine atom at the 4-position and a fluorine atom at the 7-position of the indanone scaffold, makes it a highly attractive starting material for the synthesis of a diverse array of bioactive molecules. The presence of the bromine atom is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of molecular fragments to explore the chemical space around the indanone core. The fluorine atom, on the other hand, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds.

A Key Intermediate in the Synthesis of GPR40 Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent and selective G protein-coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR40 in pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion.

Derivatives of indanyloxydihydrobenzofuranylacetic acid have been identified as potent GPR40 agonists, and this compound serves as a crucial building block in their synthesis. The indanone moiety of the final compounds, derived from this starting material, plays a critical role in their interaction with the GPR40 receptor.

Physicochemical Properties of the Core Intermediate
PropertyValue
CAS Number 1003048-72-3
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Light-yellow to yellow solid
Purity ≥97%

Experimental Protocols

Detailed methodologies for the utilization of this compound in the synthesis of GPR40 agonists are outlined below. These protocols are based on established synthetic routes in the field.

General Procedure for Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond at the 4-position of the indanone core.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This reaction facilitates the introduction of an amine functionality at the 4-position of the indanone.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq) in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq) and the base (1.2-2.0 eq).

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.

Quantitative Data: Biological Activity of Derived GPR40 Agonists

The following table summarizes the in vitro activity of representative indanyloxydihydrobenzofuranylacetic acid derivatives synthesized using this compound as a key intermediate. The data is presented as EC₅₀ values, which represent the concentration of the compound that elicits a half-maximal response in a GPR40 functional assay.

Compound IDModification at Indanone-4-positionGPR40 Agonist Activity (EC₅₀, nM)
Example 1 Phenyl50
Example 2 4-Fluorophenyl35
Example 3 3-Pyridyl75
Example 4 Morpholinyl120

Note: The data presented is a representative summary from published patent literature and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the synthetic strategy, the following diagrams are provided.

GPR40_Signaling_Pathway FFA Free Fatty Acid (or GPR40 Agonist) GPR40 GPR40 Receptor FFA->GPR40 Gq Gq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin triggers PKC->Insulin potentiates

Caption: GPR40 Signaling Pathway in Pancreatic β-Cells.

Synthetic_Workflow start 4-Bromo-7-fluoro-2,3-dihydro- 1H-inden-1-one reaction Pd-Catalyzed Cross-Coupling start->reaction intermediate 4-Substituted-7-fluoro- 2,3-dihydro-1H-inden-1-one reaction->intermediate next_steps Further Synthetic Modifications intermediate->next_steps final_product Bioactive Compound (e.g., GPR40 Agonist) next_steps->final_product bio_assay Biological Assays (e.g., GPR40 functional assay) final_product->bio_assay data Quantitative Data (e.g., EC₅₀ values) bio_assay->data

Caption: General Synthetic Workflow.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of complex and biologically active molecules. Its utility in the construction of GPR40 agonists for the treatment of metabolic diseases highlights its importance in contemporary drug discovery. The synthetic accessibility and the potential for diverse functionalization make this compound a cornerstone for the development of new chemical entities targeting a range of therapeutic areas. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the exploration of new and innovative therapeutic agents.

A Comprehensive Technical Guide to 4-Bromo-7-fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 4-Bromo-7-fluoro-1-indanone, including its nomenclature, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Nomenclature and Synonyms

4-Bromo-7-fluoro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. Its formal name is 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. The compound is also known by several synonyms in commercial and research contexts.

Systematic Name: this compound

Common Synonyms:

  • 4-Bromo-7-fluoro-1-indanone[1]

  • 4-Bromo-7-fluoroindan-1-one

  • 4-Bromo-7-fluoro-2,3-dihydroinden-4-one

Chemical Identifiers:

  • CAS Registry Number: 1003048-72-3[1]

  • Molecular Formula: C₉H₆BrFO[1]

  • MDL Number: MFCD17677340[1]

Physicochemical Properties

A summary of the key quantitative data for 4-Bromo-7-fluoro-1-indanone is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 229.05 g/mol [1]
Melting Point 124.0 - 128.0 °C
Boiling Point (Predicted) 310.7 ± 42.0 °C[2]
Density (Predicted) 1.691 ± 0.06 g/cm³[2]
Physical Form White to yellow solid/powder to crystal
Purity (Typical) >97.0% (GC)

Experimental Protocols

Synthesis of 4-Bromo-7-fluoro-1-indanone

A general and efficient method for the synthesis of 4-Bromo-7-fluoro-1-indanone involves the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.[2]

Materials:

  • 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol)

  • Aluminum chloride (11.77 g, 88 mmol)

  • Bromine (1.91 mL, 37.1 mmol)

  • Dichloroethane (100 mL)

  • Ice

  • 1N aqueous hydrochloric acid

  • Ether

  • Anhydrous magnesium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of aluminum chloride (11.77 g, 88 mmol) in dichloroethane (100 mL) is prepared at room temperature.

  • 7-fluoro-2,3-dihydro-1H-inden-1-one (5.3 g, 35.3 mmol) is added to the solution.

  • Bromine (1.91 mL, 37.1 mmol) is added slowly in a dropwise manner.

  • The reaction mixture is then heated to 65 °C and stirred for 16 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is carefully poured into a mixture of ice and 1N aqueous hydrochloric acid.

  • The resulting mixture is extracted with ether (2 x 200 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient eluent of 0-10% ethyl acetate in hexane.

  • The final product, 4-bromo-7-fluoroindanone, is obtained as a solid (5.2 g, 64% yield).

Characterization: The product can be characterized by mass spectrometry. The mass spectrum (DCI/NH₃) is expected to show a peak at m/z 246 (M + NH₄)⁺.[2]

Logical and Experimental Relationships

Synthesis_Workflow Start Starting Material: 7-fluoro-2,3-dihydro-1H-inden-1-one Reaction Bromination Reaction Start->Reaction Add to solution Reagents Reagents: - Aluminum chloride - Bromine - Dichloroethane Reagents->Reaction Add dropwise Workup Aqueous Workup: - Ice/HCl quench - Ether extraction Reaction->Workup After 16h at 65°C Purification Purification: Silica Gel Chromatography Workup->Purification Crude extract Product Final Product: 4-Bromo-7-fluoro-1-indanone Purification->Product Purified compound

Caption: Synthesis workflow for 4-Bromo-7-fluoro-1-indanone.

This compound serves as a valuable reactant or reagent in the preparation of more complex molecules, such as indanyloxydihydrobenzofuranylacetic acids, which have potential applications in the treatment of metabolic diseases.[2] The unique combination of bromo and fluoro substituents, along with the ketone functional group, makes it a versatile building block in medicinal chemistry and organic synthesis.

References

Methodological & Application

Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one from 7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted indanone scaffolds are prevalent in a wide range of biologically active molecules and natural products. The introduction of a bromine atom onto the aromatic ring of 7-fluoro-2,3-dihydro-1H-inden-1-one at the 4-position provides a key intermediate for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The challenge in the synthesis of the target compound lies in achieving regioselectivity, as bromination can potentially occur at other positions on the aromatic ring or on the alpha-carbon of the ketone. Based on literature precedents for similar substrates, a method employing molecular bromine in the presence of a mild base is proposed to favor the desired C-4 bromination on the aromatic ring.

Experimental Workflow

Experimental Workflow for the Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification cluster_3 Product Characterization Start Dissolve 7-fluoro-2,3-dihydro-1H-inden-1-one and K2CO3 in an appropriate solvent (e.g., CH2Cl2). Cool Cool the reaction mixture to 0 °C. Start->Cool Add_Br2 Slowly add a solution of Br2 in the same solvent. Cool->Add_Br2 React Stir the reaction mixture at 0 °C to room temperature. Add_Br2->React Monitor Monitor the reaction progress by TLC or LC-MS. React->Monitor Monitor->React Incomplete Quench Quench the reaction with aqueous Na2S2O3 solution. Monitor->Quench Reaction Complete Extract Extract the product with an organic solvent. Quench->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify Characterize Characterize the final product by NMR and MS. Purify->Characterize End This compound Characterize->End

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
7-Fluoro-2,3-dihydro-1H-inden-1-one651735-59-0C₉H₇FO150.15
Bromine (Br₂)7726-95-6Br₂159.81
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Dichloromethane (CH₂Cl₂)75-09-2CH₂Cl₂84.93
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Hexanes110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup: a. To a solution of 7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.5 eq.). b. Cool the resulting suspension to 0 °C in an ice bath with stirring.

2. Bromination: a. In a separate flask, prepare a solution of bromine (Br₂) (1.1 eq.) in CH₂Cl₂. b. Add the bromine solution dropwise to the cooled suspension of the starting material and K₂CO₃ over a period of 30 minutes. c. Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with CH₂Cl₂ (2 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data

Starting Material: 7-Fluoro-2,3-dihydro-1H-inden-1-one

  • ¹H NMR (300 MHz, CDCl₃): δ 7.60 (m, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.00 (t, J = 8.5 Hz, 1H), 3.20 (t, J = 5.9 Hz, 2H), 2.74 (m, 2H).[1]

Product: this compound

  • Molecular Formula: C₉H₆BrFO

  • Molecular Weight: 229.05 g/mol

  • Appearance: Expected to be a solid.

  • Spectroscopic Data:

    • ¹H NMR, ¹³C NMR, and Mass Spectrometry: Specific, experimentally verified spectroscopic data for this compound are not available in the searched literature. Predicted ¹H NMR would show characteristic shifts for the aromatic protons and the two methylene groups of the indanone core. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.

Discussion

The proposed protocol for the synthesis of this compound is based on the regioselective bromination of related substituted indanones. The use of a mild base like potassium carbonate is anticipated to facilitate the electrophilic aromatic substitution at the electron-rich position ortho to the carbonyl group and meta to the fluorine atom, while minimizing side reactions such as bromination at the α-position to the ketone. The reaction is performed at a low temperature to control the reactivity of bromine and enhance selectivity.

It is crucial to monitor the reaction progress closely to avoid the formation of di-brominated or other byproducts. The purification by column chromatography is essential to isolate the desired product in high purity. The lack of readily available experimental yield and spectroscopic data for this specific transformation highlights an opportunity for further research to validate and optimize this synthetic route.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Standard laboratory safety procedures should be followed throughout the experiment.

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 7-fluoro-indan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the regioselective alpha-bromination of 7-fluoro-indan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described method focuses on the synthesis of 2-bromo-7-fluoro-indan-1-one, a versatile building block for further molecular elaboration. This document outlines the necessary reagents, detailed experimental procedures, safety precautions, and data characterization.

Introduction

Indanones are crucial structural motifs in a wide array of biologically active molecules and natural products.[1][2] Their derivatives are known to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, fluorinated indanones and their derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The bromination of 7-fluoro-indan-1-one at the alpha-position to the carbonyl group yields 2-bromo-7-fluoro-indan-1-one, a key intermediate that allows for the introduction of various functional groups, thus enabling the exploration of new chemical space for drug discovery. This protocol details a reliable method for this transformation.

Experimental Protocol

The following protocol is adapted from established procedures for the bromination of substituted indanones.[5][6]

Materials:

  • 7-fluoro-indan-1-one

  • Acetic Acid (glacial)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 7-fluoro-indan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via a dropping funnel over a period of 30 minutes. The reaction should be protected from light.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-bromo-7-fluoro-indan-1-one.[7]

Data Presentation

Table 1: Summary of Materials and Expected Results

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentExpected Yield (%)Physical Appearance
7-fluoro-indan-1-oneC₉H₇FO150.15[8]1.0-Solid
BromineBr₂159.811.1-Reddish-brown liquid
2-bromo-7-fluoro-indan-1-oneC₉H₆BrFO229.05[9]-85-95Solid

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualizing the Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 7-fluoro-indan-1-one in Acetic Acid start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at RT add_br2->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the bromination of 7-fluoro-indan-1-one.

Discussion

The described protocol for the alpha-bromination of 7-fluoro-indan-1-one is a robust and reproducible method for synthesizing 2-bromo-7-fluoro-indan-1-one. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[10] The use of glacial acetic acid as a solvent and catalyst is common for such transformations.[5] The purification by column chromatography is effective in removing any unreacted starting material and potential di-brominated side products. The resulting 2-bromo-7-fluoro-indan-1-one is a valuable intermediate for the synthesis of a variety of compounds with potential applications in drug discovery and development. Further characterization of the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm its identity and purity.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential therapeutic or electronic applications. The protocols described herein are based on established methodologies for Suzuki-Miyaura couplings of aryl bromides and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1]

This compound is a valuable synthetic intermediate. The presence of the bromine atom at the 4-position allows for the introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships in drug discovery programs. The fluorine atom at the 7-position can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on general protocols and may require optimization for specific substrates to achieve optimal yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O (4:1)901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)100875-85
44-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001288-98

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using aqueous base)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., a mixture of dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 8-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-7-fluoro-2,3-dihydro-1H-inden-1-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow Start Start: Assemble Reactants Reactants This compound + Arylboronic Acid + Pd Catalyst & Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (80-110 °C) Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-Aryl-7-fluoro-2,3-dihydro-1H-inden-1-one Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Product: 4-Aryl-7-fluoro- 2,3-dihydro-1H- inden-1-one RedElim->Product ArX 4-Bromo-7-fluoro- 2,3-dihydro-1H- inden-1-one ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-fluoro-1-indanone. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues to a diverse range of novel molecules. The protocols provided herein are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 4-Bromo-7-fluoro-1-indanone, the bromine atom at the 4-position serves as a reactive handle for various coupling reactions, allowing for the introduction of a wide array of substituents. The presence of the fluorine atom at the 7-position and the indanone core can influence the electronic properties and steric environment of the substrate, necessitating careful optimization of reaction conditions.

This document focuses on three of the most widely used palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the catalyst system and reaction conditions. The following are general considerations for the reactions of 4-Bromo-7-fluoro-1-indanone:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk techniques or a glovebox.

  • Anhydrous and Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands are often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and nature can significantly impact the reaction outcome. The choice of base should be tailored to the specific coupling partners and reaction type.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling of 4-Bromo-7-fluoro-1-indanone

The Suzuki-Miyaura reaction is a versatile method for the synthesis of 4-aryl- or 4-vinyl-7-fluoro-1-indanones.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane901680-90
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene1101875-85
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O (3:1)801070-80

Note: The yields presented are typical ranges for similar substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-Bromo-7-fluoro-1-indanone (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent system (e.g., toluene/water, 4:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-7-fluoro-1-indanone.

Buchwald-Hartwig Amination of 4-Bromo-7-fluoro-1-indanone

The Buchwald-Hartwig amination enables the synthesis of 4-amino-7-fluoro-1-indanone derivatives, which are important scaffolds in medicinal chemistry.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102470-80
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801675-85
4Ammonia (as LHMDS)Pd(OAc)₂ (2)BrettPhos (4)LHMDS (2)Toluene1002060-70

Note: The yields presented are typical ranges for similar substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine 4-Bromo-7-fluoro-1-indanone (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M). Add the amine (1.2 equiv) to the mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-fluoro-1-indanone derivative.

Sonogashira Coupling of 4-Bromo-7-fluoro-1-indanone

The Sonogashira coupling provides a direct route to 4-alkynyl-7-fluoro-1-indanones, which are versatile intermediates for further synthetic transformations.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
EntryAlkynePd-Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene701080-90
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N (3)DMF501275-85
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)i-Pr₂NH (3)1,4-Dioxane651470-80

Note: The yields presented are typical ranges for similar substrates and should be considered as a guideline for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-7-fluoro-1-indanone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF, to achieve a concentration of 0.1-0.2 M), followed by the amine base (e.g., triethylamine, 3.0 equiv) and the terminal alkyne (1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether). Wash the solution with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 4-alkynyl-7-fluoro-1-indanone.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal R'-M PdII_R R-Pd(II)L2-R' Transmetal->PdII_R MX M-X Transmetal->MX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) solvent->coupling_partner reaction Heat and Stir coupling_partner->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Note: HPLC Analysis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC analysis method for 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one has been developed to ensure the quality and purity of this pharmaceutical intermediate. This application note provides a comprehensive protocol for the separation and quantification of the target compound and its potential impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity and impurity profile is crucial for ensuring the safety and efficacy of the final drug product. The method described herein is a stability-indicating assay that can be used for routine quality control and in-process monitoring.

Chromatographic Conditions

A C18 stationary phase is employed for the separation, which is a common choice for non-polar to moderately polar compounds. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, providing good resolution and peak shape. A gradient elution is utilized to ensure the separation of the main component from both early and late-eluting impurities. UV detection at 254 nm is selected based on the chromophoric nature of the aromatic ketone structure.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Table 1: Chromatographic Conditions

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Mobile Phase

  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

3. Preparation of Standard Solution

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

4. Preparation of Sample Solution

  • Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

5. System Suitability

  • Inject the standard solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

    • The theoretical plates for the main peak are not less than 2000.

    • The tailing factor for the main peak is not more than 2.0.

Data Presentation

The following table summarizes the expected system suitability results and typical retention times for the main compound and potential related substances.

Parameter Specification Typical Result
Retention Time (Main Peak) Report~12.5 min
Relative Retention Time (Impurity A) Report~0.85
Relative Retention Time (Impurity B) Report~1.15
Resolution (Main Peak and nearest impurity) ≥ 2.0> 2.5
Tailing Factor (Main Peak) ≤ 2.0~1.2
Theoretical Plates (Main Peak) ≥ 2000> 5000

Table 2: System Suitability and Retention Time Data

Method Validation Summary

The analytical method was validated according to ICH guidelines and demonstrated to be specific, linear, accurate, precise, and robust.

Parameter Results
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Table 3: Method Validation Summary

Visualizations

The following diagram illustrates the logical workflow of the HPLC analysis process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standard_prep Standard Solution Preparation reagents->standard_prep sample_prep Sample Solution Preparation reagents->sample_prep hplc_system HPLC System Setup (Column, Flow Rate, Temp) mobile_phase->hplc_system system_suitability System Suitability Test standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection hplc_system->system_suitability system_suitability->hplc_system If Failed system_suitability->sample_injection If Passed chromatogram Chromatogram Acquisition sample_injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Purity & Impurity Calculation integration->calculation report Final Report Generation calculation->report

Caption: Workflow for the HPLC analysis of this compound.

This detailed application note provides a robust and reliable method for the quality control of this compound, ensuring its suitability for use in pharmaceutical manufacturing.

Application Note: 1H and 13C NMR Characterization of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative. The indanone scaffold is a key structural motif in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. Precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound and presents a representative, predicted dataset to aid in spectral interpretation.

Predicted NMR Data

Due to the absence of published experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on established substituent chemical shift (SCS) effects of bromine and fluorine on aromatic systems, and analysis of structurally analogous compounds. These tables provide a reference for researchers working with this or similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 3.20t~ 6.02H
H-3~ 2.80t~ 6.02H
H-5~ 7.65d~ 8.51H
H-6~ 7.20dd~ 8.5, ~ 5.0 (³J H-F)1H

Predicted spectrum in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C-1~ 205.0d~ 3.0 (³J C-F)
C-2~ 36.5s-
C-3~ 26.0s-
C-3a~ 145.0d~ 3.0 (³J C-F)
C-4~ 118.0d~ 4.0 (³J C-F)
C-5~ 138.0s-
C-6~ 115.0d~ 20.0 (²J C-F)
C-7~ 160.0d~ 250.0 (¹J C-F)
C-7a~ 135.0d~ 10.0 (²J C-F)

Predicted spectrum in CDCl₃ at 100 MHz.

Experimental Protocols

The following protocols outline the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[1]

    • Deuterated chloroform (CDCl₃) of high purity (≥ 99.8% D).

    • High-quality 5 mm NMR tubes.[2][3]

    • Glass Pasteur pipette and bulb.

    • Small vial.

    • Filter (e.g., a small plug of glass wool in the pipette).[4]

  • Procedure:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[2][5]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube to prevent line broadening.[4]

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[3]

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 16-64 (adjust for concentration).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (adjust for concentration and desired signal-to-noise).

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1-2 s.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizations

Caption: Structure of this compound with atom numbering.

Figure 2: Experimental Workflow for NMR Characterization cluster_workflow A Weigh Compound (5-100 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Acquire 1D NMR Spectra (¹H and ¹³C) C->D E Process Data (FT, Phasing, Calibration) D->E F Analyze Spectrum (Chemical Shift, Integration, Coupling) E->F

Caption: General workflow for NMR sample preparation and data analysis.

This application note provides a detailed protocol and a predicted reference dataset for the ¹H and ¹³C NMR characterization of this compound. The presented experimental procedures are robust and applicable to a wide range of small organic molecules. The predicted spectral data, based on established principles of NMR spectroscopy, serve as a valuable guide for researchers in the structural verification of this and related compounds, thereby supporting advancements in drug discovery and development.

References

Application Note: LC-MS Protocol for Reaction Monitoring of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a critical process in the development of various pharmaceutical compounds. This indanone derivative serves as a key building block, and meticulous monitoring of its synthesis is paramount to ensure optimal yield, purity, and safety. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for real-time or near real-time monitoring of this chemical transformation. By tracking the consumption of reactants and the formation of the product and any byproducts, researchers can gain valuable insights into the reaction kinetics, helping to determine the optimal reaction endpoint and minimize impurity formation. This application note provides a detailed protocol for the LC-MS monitoring of the synthesis of this compound.

Reaction Overview

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-bromo-5-fluorophenyl)propanoic acid. This reaction is generally catalyzed by a strong acid.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-(2-bromo-5-fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Reaction vessel equipped with a stirrer and nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with 3-(2-bromo-5-fluorophenyl)propanoic acid.

  • Add polyphosphoric acid (or suspend the starting material in anhydrous DCM and add the Lewis acid portion-wise at a controlled temperature).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals for LC-MS analysis.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Sample Preparation for LC-MS Analysis
  • At each time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to stop the reaction.

  • Vortex the sample thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product. The following table summarizes the key ions to be monitored.

CompoundMolecular FormulaExact Mass (Monoisotopic)[M+H]⁺
3-(2-bromo-5-fluorophenyl)propanoic acid (Starting Material)C₉H₈BrFO₂245.97246.98
This compound (Product)C₉H₆BrFO227.96228.97
Intermolecular Acylation Byproduct (Example)C₁₈H₁₃Br₂F₂O₂473.93474.94

Note: The bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The values in the table correspond to the lighter isotope (⁷⁹Br).

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation start Start Reaction reaction Reaction in Progress start->reaction sampling Aliquot Sampling reaction->sampling quench Quench Reaction sampling->quench filter Filter Sample quench->filter lcms Inject into LC-MS filter->lcms data Data Acquisition lcms->data peak_integration Peak Integration data->peak_integration quantification Relative Quantification peak_integration->quantification decision Decision: Continue or Stop Reaction quantification->decision

Caption: Experimental workflow for LC-MS reaction monitoring.

Reaction_Pathway reactant 3-(2-bromo-5-fluorophenyl)propanoic acid (C₉H₈BrFO₂) m/z [M+H]⁺ = 246.98 catalyst Strong Acid (e.g., PPA) intermediate Acylium Ion Intermediate reactant->intermediate -H₂O product This compound (C₉H₆BrFO) m/z [M+H]⁺ = 228.97 intermediate->product Intramolecular Cyclization byproduct Intermolecular Acylation Byproduct (Potential Impurity) intermediate->byproduct + Reactant - H⁺

Caption: Proposed reaction pathway for the synthesis.

Application Notes: Synthesis of a Novel PROTAC Utilizing 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases and other enzymes.[1][2][3][4][5] This suggests that indanone-based molecules can serve as effective warheads for PROTACs. The compound 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a versatile building block for the synthesis of such PROTACs. The bromine atom at the 4-position provides a convenient handle for the attachment of a linker through cross-coupling reactions, while the indanone core can be further functionalized to achieve desired binding affinity and selectivity for the target protein.

These application notes provide a detailed protocol for the synthesis of a hypothetical PROTAC targeting "Indanone Kinase" (IK), starting from this compound. This protocol is intended for researchers, scientists, and drug development professionals.

PROTAC Mechanism of Action

The general mechanism of action for the synthesized PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Indanone-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (e.g., Indanone Kinase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitinated_POI Poly-ubiquitinated POI Ubiquitination->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow

The synthesis of the target PROTAC is a multi-step process that begins with the modification of the this compound warhead, followed by the attachment of a linker via a Suzuki coupling reaction, and finally, the coupling of the warhead-linker intermediate with an E3 ligase ligand through an amide bond formation.

Synthetic_Workflow PROTAC Synthesis Workflow Start This compound Step1 Step 1: Warhead Modification (Optional, e.g., Knoevenagel Condensation) Start->Step1 Intermediate1 Modified Warhead Step1->Intermediate1 Step2 Step 2: Linker Attachment (Suzuki Coupling) Intermediate1->Step2 Intermediate2 Warhead-Linker Intermediate Step2->Intermediate2 Step3 Step 3: E3 Ligase Ligand Coupling (Amide Bond Formation) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand with amine handle) E3_Ligand->Step3

Caption: Experimental workflow for the synthesis of the target PROTAC.

Experimental Protocols

Materials and Reagents
  • This compound

  • Appropriate aldehyde for warhead modification (if applicable)

  • Piperidine

  • Ethanol

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane

  • Linker with a boronic acid or ester group and a terminal carboxylic acid

  • E3 ligase ligand with a free amine (e.g., pomalidomide or a VHL ligand derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography, etc.)

Step 1: (Optional) Warhead Modification via Knoevenagel Condensation

This step is optional and depends on the desired final structure of the warhead for optimal binding to the target protein. A Knoevenagel condensation can be performed to introduce a substituted benzylidene group at the 2-position of the indanone.

  • To a solution of this compound (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the modified warhead. If no precipitate forms, concentrate the reaction mixture and purify by flash column chromatography.

Step 2: Linker Attachment via Suzuki Coupling

This step attaches the linker to the warhead at the position of the bromine atom.

  • In a flask, combine the modified warhead from Step 1 (1.0 eq), bis(pinacolato)diboron (1.5 eq), and potassium acetate (2.5 eq).

  • Add Pd(dppf)Cl2 (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature. Add the linker with a boronic acid or ester group (1.2 eq), an aqueous solution of sodium carbonate (2 M, 3.0 eq), and Pd(dppf)Cl2 (0.1 eq).

  • Degas the mixture with an inert gas for 15 minutes.

  • Heat the reaction to 80-90 °C and stir for 4-6 hours.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the warhead-linker intermediate.

Step 3: E3 Ligase Ligand Coupling via Amide Bond Formation

This final step couples the warhead-linker intermediate with the E3 ligase ligand.

  • Dissolve the warhead-linker intermediate (1.0 eq) and the E3 ligase ligand with a free amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological evaluation of a hypothetical indanone-based PROTAC.

Table 1: Representative Yields and Purity for PROTAC Synthesis Steps

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%) (after purification)
1Knoevenagel Condensation4-Bromo-7-fluoro-1-indanoneModified Warhead75-90>95
2Suzuki CouplingModified WarheadWarhead-Linker Intermediate50-70>95
3Amide CouplingWarhead-Linker IntermediateFinal PROTAC40-60>98

Table 2: Representative Biological Activity Data for the Final PROTAC

AssayMetricValueCell Line
Target Degradation DC₅₀10-100 nMe.g., HeLa, HEK293
Dₘₐₓ>90%e.g., HeLa, HEK293
Cell Viability IC₅₀50-500 nMe.g., Cancer cell line expressing the target
Target Engagement (POI) K_D20-200 nMBiochemical Assay
Target Engagement (E3 Ligase) K_D0.1-5 µMBiochemical Assay

Note: The data presented in these tables are illustrative and based on typical values reported for other PROTACs. Actual results may vary depending on the specific target, linker, and E3 ligase ligand used.

Conclusion

The use of this compound as a starting material provides a flexible and efficient route for the synthesis of novel indanone-based PROTACs. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of the synthesis allows for the facile generation of a library of PROTACs with diverse warheads, linkers, and E3 ligase ligands, enabling the optimization of their pharmacological properties for the development of new therapeutics.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted indanones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Their versatile scaffold allows for extensive chemical modifications, leading to a diverse spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The core structure, a benzene ring fused to a cyclopentanone ring, serves as a privileged scaffold in drug discovery.[2] Specifically, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a key starting material for generating novel derivatives. The presence of the bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity of the final compounds.[6]

This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful methods for C-C and C-N bond formation, respectively.[7][8][9][10][11][12][13][14] It also includes protocols for the biological screening of the synthesized derivatives for potential anticancer and anti-inflammatory activities.

Derivatization Strategies

The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring is an ideal site for introducing a variety of substituents.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][13][14] This reaction is widely used in synthesizing polyolefins, styrenes, and substituted biphenyls.[13]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[7][8][10][11] This reaction is invaluable in pharmaceutical research for synthesizing aryl amines, which are key structural motifs in many bioactive molecules.[8]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[8] Anhydrous solvents and reagents are crucial for optimal results.[11]

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

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Suzuki_Miyaura_Workflow reagents Reagents: 4-Bromo-7-fluoro-1-indanone Arylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ Dioxane/Water setup Reaction Setup: Schlenk tube Inert atmosphere reagents->setup Add reaction Reaction: Heat to 100 °C setup->reaction Heat monitoring Monitoring: TLC or LC-MS reaction->monitoring Monitor workup Workup: Cool, dilute, wash monitoring->workup If complete purification Purification: Column chromatography workup->purification product Purified Product purification->product Buchwald_Hartwig_Workflow reagents Reagents: 4-Bromo-7-fluoro-1-indanone Amine Pd₂(dba)₃, XPhos, NaOtBu Toluene setup Reaction Setup: Schlenk tube Inert atmosphere reagents->setup Add reaction Reaction: Heat to 110 °C setup->reaction Heat monitoring Monitoring: TLC or LC-MS reaction->monitoring Monitor workup Workup: Cool, dilute, filter monitoring->workup If complete purification Purification: Column chromatography workup->purification product Purified Product purification->product Full_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_outcome Outcome start 4-Bromo-7-fluoro-1-indanone suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald derivatives Library of Derivatives suzuki->derivatives buchwald->derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) derivatives->anti_inflammatory data_analysis Data Analysis (IC₅₀ Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead Lead Compound Identification sar->lead

References

Application Notes and Protocols for the Synthesis of Indanyloxydihydrobenzofuranylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of indanyloxydihydrobenzofuranylacetic acids, a class of compounds that act as agonists for the G-protein coupled receptor 40 (GPR40). Activation of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes. The following protocols are based on established synthetic routes and provide a comprehensive guide for the preparation and purification of these target molecules.

Synthetic Strategy Overview

The synthesis of indanyloxydihydrobenzofuranylacetic acids is a multi-step process that involves the preparation of key intermediates, a crucial coupling reaction, and a final hydrolysis step. The overall synthetic workflow can be summarized as follows:

  • Synthesis of Substituted Indanone: Preparation of the indanone core structure, which can be achieved through methods like Friedel-Crafts acylation.

  • Synthesis of Dihydrobenzofuran Intermediate: Preparation of the dihydrobenzofuran moiety, which serves as the other key building block.

  • Mitsunobu Reaction: Coupling of the substituted indanol (derived from the indanone) and the dihydrobenzofuran intermediate to form the ether linkage. This reaction is critical for connecting the two main fragments of the molecule.

  • Ester Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid product.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Bromo-1-indanone

This protocol describes the synthesis of a key indanone intermediate.

Materials:

  • 3-Bromophenylpropionic acid

  • Thionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 3-bromophenylpropionic acid in dichloromethane, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and cool to 0 °C.

  • Add aluminum chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into a mixture of ice and 1N HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 4-bromo-1-indanone.

Protocol 2.2: Synthesis of (S)-2,3-Dihydro-benzofuran-3-yl)-acetic acid methyl ester

This protocol outlines the preparation of the dihydrobenzofuran intermediate.

Materials:

  • (S)-6-hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

  • Appropriate starting materials for multi-step synthesis if not commercially available.

(Note: The detailed multi-step synthesis of this intermediate can be complex and is often sourced commercially or prepared according to specific literature procedures.)

Protocol 2.3: Mitsunobu Reaction for Ether Formation

This protocol details the coupling of the indanol and dihydrobenzofuran intermediates. The Mitsunobu reaction allows for the formation of the ether linkage with inversion of stereochemistry at the alcohol center.[1][2][3][4]

Materials:

  • (R)-4-Bromo-indan-1-ol

  • (S)-6-hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve (R)-4-bromo-indan-1-ol, (S)-6-hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester, and triphenylphosphine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate in anhydrous tetrahydrofuran to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ((S)-6-((R)-4-bromo-indan-1-yloxy)-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester.

Protocol 2.4: Ester Hydrolysis to Yield the Final Product

This protocol describes the final step to obtain the indanyloxydihydrobenzofuranylacetic acid.

Materials:

  • ((S)-6-((R)-4-bromo-indan-1-yloxy)-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester intermediate in a mixture of tetrahydrofuran, methanol, and water.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[6][7]

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.[5]

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, ((S)-6-((R)-4-bromo-indan-1-yloxy)-2,3-dihydro-benzofuran-3-yl)-acetic acid.

  • Further purification can be achieved by crystallization or preparative HPLC if necessary.

Data Presentation

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purification Method
4-Bromo-1-indanone211.0670-85%Column Chromatography
((S)-6-((R)-4-bromo-indan-1-yloxy)-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester417.2850-70%Column Chromatography
((S)-6-((R)-4-bromo-indan-1-yloxy)-2,3-dihydro-benzofuran-3-yl)-acetic acid403.2585-95%Extraction/Crystallization

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_main_reactions Core Reactions cluster_products Products 3-Bromophenylpropionic_acid 3-Bromophenylpropionic acid 4-Bromo-1-indanone 4-Bromo-1-indanone 3-Bromophenylpropionic_acid->4-Bromo-1-indanone Friedel-Crafts Acylation R-4-Bromo-indan-1-ol (R)-4-Bromo-indan-1-ol 4-Bromo-1-indanone->R-4-Bromo-indan-1-ol Reduction Mitsunobu_Reaction Mitsunobu Reaction R-4-Bromo-indan-1-ol->Mitsunobu_Reaction Dihydrobenzofuran_ester (S)-6-hydroxy-2,3-dihydro- benzofuran-3-yl)-acetic acid methyl ester Dihydrobenzofuran_ester->Mitsunobu_Reaction Coupled_Ester Coupled Ester Intermediate Mitsunobu_Reaction->Coupled_Ester Ester_Hydrolysis Ester Hydrolysis Final_Product Indanyloxydihydrobenzofuranyl- acetic Acid Ester_Hydrolysis->Final_Product Coupled_Ester->Ester_Hydrolysis GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Indanyloxydihydro- benzofuranylacetic Acid (Agonist) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Promotes Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->Insulin_Exocytosis Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via a two-step process: 1) Intramolecular Friedel-Crafts acylation to form the indanone core, and 2) Subsequent bromination.

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Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low to No Yield in Friedel-Crafts Cyclization 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient reaction temperature or time. 3. Deactivation of the aromatic ring.1. Use freshly opened or sublimed AlCl₃ and ensure anhydrous conditions. 2. Gradually increase the reaction temperature and monitor by TLC until starting material is consumed. 3. Consider using a stronger Lewis acid or a more activated starting material if possible.
Formation of Multiple Products in Friedel-Crafts Step 1. Intermolecular side reactions. 2. Isomer formation due to harsh reaction conditions.1. Use high dilution to favor intramolecular cyclization. 2. Maintain a lower reaction temperature and ensure slow addition of reagents.
Low Yield or No Reaction during Bromination 1. Inactive N-bromosuccinimide (NBS). 2. Insufficient activation for electrophilic aromatic substitution. 3. Radical reaction not initiated (if applicable).1. Use freshly recrystallized NBS. 2. Ensure the presence of a suitable catalyst if required (e.g., a protic or Lewis acid). 3. If a free radical mechanism is intended, add a radical initiator like AIBN.[1]
Formation of Poly-brominated Byproducts Over-bromination of the aromatic ring.1. Use a stoichiometric amount of the brominating agent (e.g., NBS). 2. Add the brominating agent portion-wise and monitor the reaction progress closely by TLC or GC-MS. 3. Conduct the reaction at a lower temperature to improve selectivity.
Incorrect Regioisomer of Bromination The directing effects of the substituents favor bromination at an undesired position.1. Alter the reaction conditions (solvent, temperature, catalyst) to influence regioselectivity. 2. Consider a different synthetic strategy, such as starting with a pre-brominated precursor.
Difficult Purification of the Final Product 1. Contamination with starting material or isomers. 2. Oily product that is difficult to crystallize.1. Optimize the reaction to go to completion. Use column chromatography with a carefully selected eluent system for purification. 2. Attempt recrystallization from various solvent systems. If it remains an oil, use column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the 7-fluoro-2,3-dihydro-1H-inden-1-one core?

A common precursor for a similar indanone structure, 4-bromo-1-indanone, is 3-(2-bromophenyl)propionic acid.[2] By analogy, a suitable starting material for the fluoro-substituted target would be 3-(2-bromo-5-fluorophenyl)propanoic acid, which can be cyclized via an intramolecular Friedel-Crafts acylation.

Q2: Which catalyst is recommended for the Friedel-Crafts cyclization step?

Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid for this type of intramolecular acylation.[2] Other Lewis acids like trifluoromethanesulfonic acid have also been reported for the synthesis of similar indanones.[2]

Q3: What are the key parameters to control during the Friedel-Crafts reaction?

The critical parameters to control are:

  • Anhydrous Conditions: The Lewis acid catalyst is extremely sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature: The reaction should be started at a low temperature (e.g., 0 °C) during the addition of the catalyst and then may require heating to proceed to completion. The temperature should be carefully controlled to minimize side reactions.[2]

  • Stoichiometry of the Catalyst: An excess of the Lewis acid is typically required, often around 1.5 to 2.0 equivalents.

Q4: What is the recommended brominating agent for this synthesis?

N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds and is a suitable choice for this synthesis.[1] It is often used in combination with a catalytic amount of an initiator like azobisisobutyronitrile (AIBN) in a solvent like benzene or carbon tetrachloride, although electrophilic bromination can also occur under different conditions.[1]

Q5: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and bromination steps.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[2]

Q6: What is a typical work-up procedure for the Friedel-Crafts acylation?

After the reaction is complete, the mixture is typically quenched by pouring it into ice water.[2] This is followed by extraction with an organic solvent like dichloromethane. The organic layers are then combined, washed (e.g., with brine and sodium bicarbonate solution), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[2]

Q7: How can the final product be purified?

The crude product can be purified by column chromatography on silica gel.[2] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure solid product.

Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-2,3-dihydro-1H-inden-1-one (Hypothetical)

This protocol is adapted from the synthesis of analogous indanones and should be optimized for the specific substrate.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.65 equiv.) in anhydrous dichloromethane.

  • Reaction: Dissolve 3-(2-bromo-5-fluorophenyl)propanoic acid (1 equiv.) in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-fluoro-2,3-dihydro-1H-inden-1-one.

Protocol 2: Bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one

This protocol is based on the bromination of a similar indanone derivative.[1]

  • Preparation: Dissolve the 7-fluoro-2,3-dihydro-1H-inden-1-one (1 equiv.) in a suitable solvent such as benzene or acetonitrile in a round-bottom flask.[1][3]

  • Reaction: Add N-bromosuccinimide (1.0-1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating for several hours, monitoring the progress by TLC.[1]

  • Work-up: After completion, remove the solvent by distillation. Add water to the residue and stir the resulting slurry.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purification: Dry the solid product. If necessary, purify further by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes representative yields for key reaction steps in the synthesis of similar indanone compounds, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Starting Material Product Reagents & Conditions Yield (%) Reference
Friedel-Crafts Acylation3-(2-Bromophenyl)propanoic acid4-Bromo-2,3-dihydro-1H-inden-1-oneThionyl chloride, then AlCl₃ in dichloromethane86%[2]
Aromatic Bromination5,7-dimethoxy-2,3-dihydro-1H-inden-1-one4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneNBS, AIBN in benzene, room temperature90%[1]
Aromatic Bromination3-fluoro-2-methylaniline4-bromo-3-fluoro-2-methylanilineNBS in acetonitrile, -10°C96.8%[3]

References

Purification of crude 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one by recrystallization. It includes frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and a summary of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the optimal solvent ratio for a mixed solvent system?

A2: To determine the optimal ratio, dissolve the crude compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "anti-solvent" (in which it is less soluble) dropwise until the solution becomes slightly turbid. A small amount of the "good" solvent can then be added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Q3: What is the expected purity of this compound after one recrystallization?

A3: A single, well-executed recrystallization can significantly improve the purity of the compound. While the exact purity depends on the nature and amount of impurities in the crude material, it is reasonable to expect a purity of >97% after one recrystallization.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4] Avoid premature crystallization during hot filtration by pre-heating your glassware.[6] To maximize crystal formation, allow the solution to cool slowly to room temperature and then place it in an ice bath.[4] When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from dissolving.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] - Consider using a different solvent or a mixed solvent system.[4]
The recrystallized product is still impure. - Inefficient removal of impurities. - Co-precipitation of impurities with the product.- Ensure the impurities are soluble in the cold solvent. If not, perform a hot filtration to remove insoluble impurities. - A second recrystallization may be necessary.
Low yield of recrystallized product. - Too much solvent was used. - Premature crystallization during filtration. - Incomplete crystallization. - Washing crystals with warm solvent.- Use the minimum amount of hot solvent required for dissolution.[4] - Pre-heat the filtration apparatus.[6] - Ensure the solution is sufficiently cooled in an ice bath.[4] - Wash crystals with a minimal amount of ice-cold solvent.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the scale of the experiment and the purity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound in a test tube.

  • Add a few drops of a potential solvent (e.g., ethanol) and observe the solubility at room temperature.

  • Gently heat the test tube to the boiling point of the solvent and observe if the compound dissolves.

  • A suitable solvent will dissolve the compound when hot but not at room temperature.[5]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent in portions until the compound just dissolves.[9]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.[6]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

6. Drying:

  • Continue to draw air through the Büchner funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.

Quantitative Data Summary

ParameterValueNotes
Molecular Formula C₉H₆BrFO[10]
Molecular Weight 229.05 g/mol [10]
Appearance White to yellow solid
Purity (Typical Crude) 85-95%Purity can vary based on the synthetic route.
Purity (After Recrystallization) >97%Dependent on the efficiency of the recrystallization.
Recommended Solvents Ethanol, Isopropanol, Acetone, Ethyl Acetate/HexaneSelection should be based on small-scale solubility tests.
Typical Recovery Yield 70-90%Highly dependent on the chosen solvent and technique.

Recrystallization Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: A flowchart illustrating the key steps in the purification of this compound via recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in the synthesis of this compound?

A1: Impurities can arise from various sources throughout the synthetic process.[1][2][3] Common sources include:

  • Starting Materials: Purity of the initial reactants is crucial. Impurities in the starting materials can be carried through the synthesis.

  • Side Reactions: Competing reactions can lead to the formation of undesired byproducts.

  • Intermediates: Incomplete reactions can result in the presence of residual intermediates.

  • Reagents and Solvents: Contaminants in reagents and solvents can be incorporated into the final product.[2]

  • Degradation: The product may degrade during the reaction or work-up if exposed to harsh conditions (e.g., high temperatures, strong acids/bases).

Q2: What are some of the specific potential impurities to look out for?

A2: Based on common synthetic routes for similar indanones, such as intramolecular Friedel-Crafts acylation, potential impurities include:

  • Unreacted Starting Material: e.g., 3-(2-bromo-5-fluorophenyl)propanoic acid.

  • Over-brominated Species: Molecules with an additional bromine atom.

  • Under-brominated/De-halogenated Species: e.g., 7-fluoro-2,3-dihydro-1H-inden-1-one.

  • Regioisomers: Isomers with bromine and fluorine at different positions on the aromatic ring, which can arise if the starting materials are not regiochemically pure.

  • Polymerization Products: Under strong acid conditions, side reactions leading to polymers can occur.

Q3: Which analytical techniques are recommended for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][2][4][5] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used to monitor reaction progress.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of starting materials.[6] Consider extending the reaction time or increasing the temperature if necessary.
Degradation of the product.Perform the reaction and work-up at the recommended temperatures. Avoid unnecessarily harsh acidic or basic conditions.
Presence of an Impurity with a Higher Molecular Weight (by MS) Over-bromination.Use a stoichiometric amount of the brominating agent. Control the reaction temperature and time carefully.
Polymerization.Ensure slow and controlled addition of reagents. Maintain the recommended reaction temperature.
Presence of an Impurity with a Lower Molecular Weight (by MS) Incomplete reaction (presence of starting material or intermediates).Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion.
De-halogenation.Use milder reaction conditions if possible. Ensure the absence of reducing agents.
Multiple Isomeric Impurities Detected (by HPLC/LC-MS) Use of impure starting materials.Verify the purity and isomeric integrity of the starting materials by NMR and HPLC before starting the synthesis.
Isomerization during the reaction.Control the reaction temperature and consider using a less harsh catalyst.
Product is Off-white or Colored Presence of colored impurities.Purify the crude product using column chromatography or recrystallization.[6]

Experimental Protocols

Key Experiment: Impurity Profiling by HPLC

This protocol outlines a general method for the analysis of this compound and its potential impurities.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a sample solution of the synthesized product at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over a set time to elute compounds with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Any other peaks in the sample chromatogram are potential impurities.

    • Quantify the impurities based on their peak areas relative to the main product peak.

Visualizations

Troubleshooting Workflow for Impurity Identification

G cluster_0 Start: Unexpected Peak in Chromatogram cluster_1 Initial Analysis cluster_2 Impurity Identification Pathways cluster_3 Confirmation & Resolution start Unexpected Peak Detected (e.g., by HPLC) analyze_ms Analyze by LC-MS start->analyze_ms compare_mw Compare Molecular Weight (MW) to Expected Product analyze_ms->compare_mw mw_higher MW > Expected compare_mw->mw_higher Higher mw_lower MW < Expected compare_mw->mw_lower Lower mw_same MW = Expected compare_mw->mw_same Same troubleshoot_higher Potential Causes: - Over-bromination - Dimerization/Polymerization mw_higher->troubleshoot_higher troubleshoot_lower Potential Causes: - Unreacted Starting Material - Incomplete Reaction (Intermediate) - De-halogenation mw_lower->troubleshoot_lower troubleshoot_same Potential Causes: - Regioisomer mw_same->troubleshoot_same confirm_structure Confirm Structure by NMR troubleshoot_higher->confirm_structure troubleshoot_lower->confirm_structure troubleshoot_same->confirm_structure optimize Optimize Reaction Conditions & Purify confirm_structure->optimize

Caption: Logical workflow for troubleshooting and identifying unknown impurities.

References

Technical Support Center: Bromination of 7-Fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide

Researchers may encounter several common issues during the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one. This guide provides potential causes and solutions to these challenges.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Inefficient enol or enolate formation.1. Use a fresh bottle of bromine or N-bromosuccinimide (NBS). 2. Monitor the reaction progress by TLC or GC/MS and adjust the reaction time and/or temperature accordingly. 3. For acid-catalyzed reactions, ensure the use of a suitable acid catalyst (e.g., acetic acid, HBr). For base-mediated reactions, ensure the base is strong enough to deprotonate the α-carbon.
Formation of Multiple Products (Low Selectivity) 1. Dibromination: The desired monobrominated product is susceptible to further bromination. 2. Aromatic Bromination: Electrophilic substitution on the electron-rich aromatic ring. 3. Other Side Reactions: Depending on the reaction conditions, other side reactions may occur.1. Slowly add the brominating agent to the reaction mixture to maintain a low concentration. Use of 1.0 equivalent of the brominating agent is recommended. 2. The fluorine atom at the 7-position is an ortho, para-director. While the indanone moiety is deactivating, aromatic bromination is a potential side reaction. Using a non-polar solvent and a less reactive brominating agent (e.g., NBS) can minimize this. 3. Analyze the byproduct profile using techniques like NMR and mass spectrometry to identify the unexpected products and adjust reaction conditions accordingly.
Product Degradation 1. Presence of excess acid or base during workup. 2. High temperatures during purification.1. Neutralize the reaction mixture carefully during workup. 2. Purify the product using column chromatography at room temperature if possible. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Difficulty in Product Isolation/Purification 1. Similar polarities of the desired product and byproducts (e.g., dibrominated product).1. Utilize column chromatography with a carefully selected eluent system to achieve good separation. Gradient elution may be necessary. 2. Recrystallization can be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one?

The expected major product is the α-monobrominated product, 2-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one . The reaction proceeds via an enol or enolate intermediate, and the bromine atom is introduced at the carbon atom adjacent to the carbonyl group.

Q2: What are the most common side reactions to be aware of?

The most common side reactions are:

  • Dibromination: Formation of 2,2-dibromo-7-fluoro-2,3-dihydro-1H-inden-1-one . This can be minimized by the slow addition of the brominating agent and using a stoichiometric amount.

  • Aromatic Bromination: Electrophilic substitution on the benzene ring is a possibility, although the indanone system is deactivating. The fluorine substituent at the 7-position directs ortho and para, meaning potential formation of 6-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one or 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one .

Q3: What reaction conditions are recommended for selective monobromination?

For selective monobromination, acid-catalyzed conditions are generally preferred.[1] A common method involves the use of bromine (Br₂) in a solvent like acetic acid.[1] The use of N-bromosuccinimide (NBS) can also be a milder alternative to elemental bromine.

Q4: How does the fluorine substituent at the 7-position influence the reaction?

The fluorine atom is an electron-withdrawing group, which can slightly decrease the reactivity of the aromatic ring towards electrophilic substitution. However, it is also an ortho, para-directing group, which could influence the regioselectivity of any potential aromatic bromination side reactions. Its electronic effect on the acidity of the α-protons is generally considered to be minor compared to the effect of the carbonyl group.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Experimental Protocols

Representative Protocol for α-Bromination of a Halogen-Substituted Indanone

Materials:

  • 7-fluoro-2,3-dihydro-1H-inden-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Data Presentation

Quantitative data for the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one is not available in the searched literature. However, based on analogous reactions with other substituted indanones, the following table provides an expected range of outcomes.

Product Expected Yield Range Key Factors Influencing Yield
2-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one 60-85%Purity of starting materials, reaction temperature control, slow addition of brominating agent.
2,2-dibromo-7-fluoro-2,3-dihydro-1H-inden-1-one 5-20%Molar ratio of brominating agent, reaction time, temperature.
Aromatic Bromination Products <5%Choice of solvent and brominating agent.

Visualizations

Reaction Pathway and Potential Side Reactions

Bromination_Reaction Start 7-Fluoro-2,3-dihydro-1H-inden-1-one Enol Enol Intermediate Start->Enol + H⁺, -H⁺ Aromatic Aromatic Bromination (Side Product) Start->Aromatic + Br₂ (Harsh Conditions) Product 2-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (Desired Product) Enol->Product + Br₂ Dibromo 2,2-Dibromo-7-fluoro-2,3-dihydro-1H-inden-1-one (Side Product) Product->Dibromo + Br₂ (Excess)

Caption: Reaction scheme for the bromination of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Experimental Workflow

Experimental_Workflow A Dissolve Starting Material in Acetic Acid B Cool to 0-5 °C A->B C Slowly Add Bromine Solution B->C D Stir at Room Temperature C->D E Workup (Quench, Wash, Dry) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: A typical experimental workflow for the α-bromination of an indanone.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-7-fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of 4-Bromo-7-fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 4-Bromo-7-fluoro-1-indanone is not working. What are the common causes for failure?

A1: Failure of the Suzuki coupling with 4-Bromo-7-fluoro-1-indanone can stem from several factors. The substrate itself is an electron-deficient aryl halide due to the presence of the ketone and fluorine moieties, which can influence its reactivity.[1] Common issues include:

  • Inactive Catalyst: The Pd(0) active species may not be forming or could be degrading.[2]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and may not be optimal for this specific substrate.[3][4]

  • Substrate-Related Issues: The quality of the 4-Bromo-7-fluoro-1-indanone and the boronic acid or ester is crucial. Impurities can inhibit the catalyst.

  • Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume the starting materials and reduce the yield of the desired product.[2][5]

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often mediated by the presence of oxygen or Pd(II) species.[6][7] To minimize homocoupling:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6][7]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, it gets reduced to Pd(0) in situ, often by homocoupling two molecules of the boronic acid.[2][6] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this initial homocoupling.[2]

  • Ligand Choice: Bulky electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[8]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[5] This is a significant side reaction, especially with electron-deficient or heteroaryl boronic acids.[9] To prevent protodeboronation:

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Sometimes, using a milder base like KF or K₃PO₄ can be beneficial.[4][10]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, can be more stable towards protodeboronation than the corresponding boronic acids. They slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing side reactions.[9]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Optimizing the solvent system is key.

Troubleshooting Guides

Guide 1: Low to No Yield of the Desired Product

If you are experiencing low to no yield of the coupled product, follow this troubleshooting workflow:

G Start Low/No Yield Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand) Check_Reagents->Check_Catalyst Reagents OK Result Improved Yield Check_Reagents->Result Impure Reagents Identified & Replaced Optimize_Base Optimize Base (Type, Strength, Equivalents) Check_Catalyst->Optimize_Base Catalyst System Appears Suitable Check_Catalyst->Result More Effective Catalyst/Ligand Found Optimize_Solvent Optimize Solvent System (Polarity, Water Content) Optimize_Base->Optimize_Solvent Base Optimization Ineffective Optimize_Base->Result Optimal Base Identified Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Solvent Optimization Ineffective Optimize_Solvent->Result Optimal Solvent Found Optimize_Temp->Result Successful Optimization

Caption: Troubleshooting workflow for low to no yield.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • 4-Bromo-7-fluoro-1-indanone: Ensure it is pure and free from acidic impurities.

    • Boronic Acid/Ester: Check for decomposition (protodeboronation). Boronic acids can be unstable on storage.[5] Consider using a more stable boronic ester.[9]

    • Solvents: Use anhydrous, degassed solvents.

    • Base: Ensure the base is of high quality and anhydrous if required.

  • Evaluate the Catalyst System:

    • Palladium Source: For electron-deficient aryl bromides like 4-Bromo-7-fluoro-1-indanone, oxidative addition should be relatively fast.[1] However, the choice of ligand is crucial.

    • Ligand: Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective for challenging Suzuki couplings.[11][12] They can accelerate the catalytic cycle and suppress side reactions.

  • Optimize the Base:

    • The base plays a critical role in activating the boronic acid.[4] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[4]

  • Optimize the Solvent System:

    • Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used.[3] The water content can be critical; too much can lead to protodeboronation, while too little can hinder the reaction.

  • Adjust the Reaction Temperature:

    • While many Suzuki reactions are run at elevated temperatures (80-110 °C), sometimes lower temperatures can minimize side reactions. Conversely, if the reaction is sluggish, a higher temperature may be required.

Guide 2: Formation of Byproducts

The presence of significant byproducts indicates that side reactions are competing with the desired cross-coupling.

G cluster_0 Observed Byproduct cluster_1 Potential Cause & Solution Byproduct Homocoupling (Biaryl from Boronic Acid) Dehalogenation (Indanone) Protodeboronation (Arene from Boronic Acid) Solution Cause: Oxygen, Pd(II) Solution: Degas thoroughly, use Pd(0) source Cause: H-source (solvent, water), inappropriate base Solution: Anhydrous solvent, screen bases Cause: Excess water, acidic/basic conditions Solution: Use boronic ester, milder base, optimize water content Byproduct:f0->Solution:f0 Identified Byproduct:f1->Solution:f1 Identified Byproduct:f2->Solution:f2 Identified

Caption: Byproduct analysis and troubleshooting.

Common Byproducts and Solutions:

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen or use of a Pd(II) precatalyst.[6][7]

    • Solution: Rigorously exclude oxygen by degassing solvents and running the reaction under an inert atmosphere. Consider using a Pd(0) catalyst.[2]

  • Dehalogenation of 4-Bromo-7-fluoro-1-indanone:

    • Cause: The palladium intermediate can react with a hydride source in the reaction mixture.[2]

    • Solution: Ensure solvents are pure and consider the choice of base, as some can be hydride donors.

  • Protodeboronation of Boronic Acid:

    • Cause: Hydrolysis of the boronic acid.[5]

    • Solution: Use a more stable boronic ester (e.g., pinacol ester), use a milder base, and optimize the amount of water in the solvent system.[4][9]

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of challenging aryl bromides like 4-Bromo-7-fluoro-1-indanone.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.[2]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[11][12]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases often effective for challenging couplings.[4]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents with minimal water to facilitate the reaction while minimizing hydrolysis.[3]
Temperature 80 - 110 °CA good starting range to ensure sufficient reaction rate.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 4-Bromo-7-fluoro-1-indanone
  • To an oven-dried reaction vessel, add 4-Bromo-7-fluoro-1-indanone (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdII_1 Ar-Pd(II)L₂(X) pd0->pdII_1 Oxidative Addition pdII_2 Ar-Pd(II)L₂(OR') pdII_1->pdII_2 Ligand Exchange pdII_3 Ar-Pd(II)L₂(Ar') pdII_2->pdII_3 Transmetalation pdII_3->pd0 Reductive Elimination product Ar-Ar' pdII_3->product arx Ar-X (4-Bromo-7-fluoro-1-indanone) arx->pdII_1 ar_boronic Ar'-B(OR)₂ ar_boronic->pdII_3 base Base (e.g., K₃PO₄) base->pdII_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimization of reaction conditions for 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2-bromo-5-fluorophenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid or its corresponding acyl chloride in the presence of a strong Lewis acid or a superacid catalyst to form the desired indanone.

Q2: Why is my reaction yield for the Friedel-Crafts cyclization consistently low?

A2: Low yields in this synthesis can stem from several factors:

  • Deactivation of the aromatic ring: The fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring, making the electrophilic aromatic substitution more challenging compared to non-fluorinated analogues.[1]

  • Inadequate catalyst strength or amount: A potent Lewis acid is crucial for this reaction. The catalyst may be decomposing due to moisture, or an insufficient amount may have been used.

  • Suboptimal reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier of the deactivated ring.

  • Poor quality of starting material: Impurities in the 3-(2-bromo-5-fluorophenyl)propanoic acid can interfere with the reaction.

Q3: I am observing the formation of multiple byproducts. What could be the cause?

A3: The formation of byproducts can be attributed to:

  • Intermolecular reactions: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization.

  • Rearrangement reactions: Although less common in Friedel-Crafts acylations compared to alkylations, under harsh conditions, rearrangement of the acylium ion intermediate could potentially occur.[1]

  • Side reactions on the bromine or fluorine substituents: While generally stable, extreme reaction conditions could potentially lead to undesired side reactions involving the halogen substituents.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are effective techniques for monitoring the reaction's progress.[2] By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (e.g., hydrolyzed AlCl₃). 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Deactivated starting material due to the fluorine atom.1. Use fresh, anhydrous Lewis acid catalyst. 2. Increase the molar ratio of the catalyst to the substrate. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Consider using a stronger catalyst system, such as a superacid (e.g., trifluoromethanesulfonic acid).
Formation of a Black/Tarry Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of highly reactive impurities.1. Lower the reaction temperature. Consider adding the catalyst at a lower temperature and then gradually heating. 2. Purify the starting material before use.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts. 3. Complexation of the product with the Lewis acid.1. Ensure the reaction goes to completion by monitoring with TLC or GC/MS. 2. Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired product. Use column chromatography with a carefully selected eluent system for purification. 3. Ensure proper aqueous work-up to break the product-catalyst complex.

Experimental Protocols

A recommended synthetic pathway for this compound involves a two-step process starting from 3-(2-bromo-5-fluorophenyl)propanoic acid.

Step 1: Conversion of 3-(2-bromo-5-fluorophenyl)propanoic acid to its acyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-bromo-5-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5-2.0 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath (0-5 °C).

  • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours or until the starting material is consumed, as indicated by TLC or GC/MS.[2]

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Data Presentation

Table 1: Optimization of Lewis Acid Catalyst for Friedel-Crafts Cyclization

EntryLewis AcidEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃1.5Dichloromethane253Moderate
2AlCl₃2.0Dichloromethane253Good
3FeCl₃1.5Dichloromethane255Low
4TiCl₄1.5Dichloromethane0 to 254Moderate
5CF₃SO₃H3.0Dichloromethane802High

Note: Yields are qualitative and for illustrative purposes, as specific experimental data for this exact compound is not publicly available. The trend is based on general principles of Friedel-Crafts reactions.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Cyclization cluster_workup Work-up and Purification start 3-(2-bromo-5-fluorophenyl)propanoic acid process1 Reflux in Dichloromethane start->process1 reagent1 SOCl₂ reagent1->process1 product1 3-(2-bromo-5-fluorophenyl)propanoyl chloride process1->product1 process2 Stir in Dichloromethane at 0-25°C product1->process2 reagent2 AlCl₃ reagent2->process2 quench Quench with Ice/HCl process2->quench extraction Extraction with DCM quench->extraction wash Wash with NaHCO₃/Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Removal of unreacted starting material from 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting material from the final product, 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials and major impurities in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. The most probable unreacted starting material is 3-(2-bromo-5-fluorophenyl)propanoic acid . Other potential impurities can include the acyl chloride intermediate, 3-(2-bromo-5-fluorophenyl)propanoyl chloride , if this route is used, as well as residual Lewis acid catalyst (e.g., aluminum chloride) or strong acid catalyst (e.g., polyphosphoric acid).

Q2: How can I effectively monitor the progress of the reaction to minimize the amount of unreacted starting material?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[1] A co-spot of the starting material and the reaction mixture should be run on the TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC/MS) can also be utilized.[1]

Q3: What are the recommended purification methods for removing unreacted 3-(2-bromo-5-fluorophenyl)propanoic acid?

A3: The primary methods for purification are basic aqueous washes, column chromatography, and recrystallization. A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will deprotonate the carboxylic acid group of the unreacted starting material, rendering it water-soluble and allowing for its removal into the aqueous phase.[1] For higher purity, column chromatography is highly effective.[1][2] Recrystallization can also be employed to obtain a highly purified final product.

Q4: Are there any specific safety precautions I should take during the purification process?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. The solvents used for chromatography and recrystallization are often flammable and volatile. Handle Lewis acid residues with care, as their quenching can be exothermic.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is contaminated with starting material (acidic impurity). Incomplete reaction or insufficient purification.1. Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the acidic starting material.[1] 2. Column Chromatography: If the aqueous wash is insufficient, purify the crude product using silica gel column chromatography. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[2]
Product is an oil and difficult to purify by recrystallization. The presence of impurities can sometimes prevent crystallization.Purify the oily product by column chromatography first to remove the bulk of the impurities. The purified product may then crystallize upon standing or after trituration with a suitable non-polar solvent like hexanes.
Low recovery of the product after purification. The product may have some solubility in the aqueous wash or the recrystallization solvent.1. Back-extraction: After the basic wash, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 2. Recrystallization Solvent: Carefully choose a recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Test small aliquots with different solvent systems.
TLC shows multiple spots close to the product spot. Formation of side products or isomers.A high-resolution column chromatography with a shallow solvent gradient may be necessary to separate closely related compounds.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Column Chromatography

This protocol describes a general procedure for the purification of this compound after a typical Friedel-Crafts reaction.

  • Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.[1]

  • Aqueous Wash:

    • Wash the organic layer sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic starting material)[1]

      • Saturated aqueous sodium chloride (brine) solution[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A good starting point for elution is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v), gradually increasing the polarity if necessary.[2]

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

The following diagram illustrates the troubleshooting workflow for the purification of this compound.

G Troubleshooting Workflow for Product Purification start Crude Product (this compound + Impurities) check_purity Check Purity (TLC, GC/MS, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impure Identify Impurities is_pure->impure No acidic_impurity Unreacted Starting Material (3-(2-bromo-5-fluorophenyl)propanoic acid) impure->acidic_impurity Acidic Spot on TLC other_impurities Other Side Products / Isomers impure->other_impurities Neutral Spots on TLC aqueous_wash Perform Aqueous Wash (sat. NaHCO3) acidic_impurity->aqueous_wash column_chromatography Column Chromatography (Hexane:EtOAc) other_impurities->column_chromatography aqueous_wash->check_purity column_chromatography->check_purity recrystallization Recrystallization column_chromatography->recrystallization For higher purity recrystallization->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Stability of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one under various experimental conditions. The following information is based on general principles of forced degradation studies for pharmaceutical compounds and serves as a reference for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier safety data sheets, it is recommended to store this compound at room temperature in a dry, well-sealed container.[1][2][3]

Q2: How stable is this compound in acidic, basic, and neutral aqueous solutions?

Q3: What are the likely degradation pathways for this molecule under stress conditions?

A3: Potential degradation pathways for this compound under forced degradation conditions could include hydrolysis of the ketone, dehalogenation, or oxidation. The specific products would need to be identified through analytical techniques like LC-MS and NMR spectroscopy.[5][6]

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, as a general precaution, avoid strong oxidizing agents, strong bases, and strong acids. It is advisable to perform compatibility studies with excipients if formulating this compound.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed during HPLC analysis of a sample subjected to thermal stress.

  • Possible Cause: Thermal degradation of the compound.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak using a reference standard.

    • Characterize the new peaks using a diode array detector (DAD) or by collecting fractions for mass spectrometry (MS) analysis to identify potential degradation products.

    • Reduce the temperature of the thermal stress study to a lower increment to determine the onset of degradation.

    • The following table provides an example of a thermal stability study.

Issue 2: The concentration of the active pharmaceutical ingredient (API) decreases significantly after storage in a solution at low pH.

  • Possible Cause: Acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Analyze the sample using a stability-indicating HPLC method to separate the parent compound from any degradation products.

    • Use LC-MS to identify the mass of the degradation products, which may suggest a hydrolytic pathway.

    • Perform the stability study at several pH points to determine the pH at which the compound is most stable.

    • Consider the use of a buffered solution to maintain a stable pH.

Data Presentation

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Studies

Stress ConditionParameters% Degradation (Hypothetical)Number of Degradants
Acid Hydrolysis0.1 N HCl, 60°C, 24h15%2
Base Hydrolysis0.1 N NaOH, 60°C, 24h25%3
Oxidative3% H₂O₂, RT, 24h8%1
Thermal80°C, 48h12%2
PhotolyticICH Q1B, 1.2 million lux hours5%1

Table 2: Purity Profile by HPLC Under Different pH Conditions (Hypothetical Data)

pHTemperature (°C)Time (hours)Purity (%)
2.040099.8
2.0402495.2
7.040099.9
7.0402499.5
9.040099.7
9.0402492.3

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[4][5] These studies help in developing stable formulations and suitable storage conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C. Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C. Withdraw and neutralize samples at the same time intervals as the acid hydrolysis study.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6] Collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at different time points.

  • Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array detector. The parent drug's purity and the formation of any degradation products should be monitored.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_conditions Stress Conditions compound This compound degradation Degradation Products compound->degradation leads to ph pH (Acid/Base) ph->degradation influences temp Temperature temp->degradation influences oxidant Oxidizing Agent oxidant->degradation influences light Light light->degradation influences

References

Preventing byproduct formation in the synthesis of 4-Bromo-7-fluoro-1-indanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7-fluoro-1-indanone and its derivatives. The information provided is intended to help overcome common challenges and prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Bromo-7-fluoro-1-indanone?

A1: The most prevalent and established method is the intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-fluorophenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction typically employs a strong Lewis acid or a superacid to facilitate the cyclization and formation of the indanone ring structure.

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

A2: To ensure a high yield of the desired product and minimize impurities, it is crucial to control the following parameters:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.

  • Reaction Temperature: The temperature should be carefully controlled, as higher temperatures can lead to increased byproduct formation, including potential dehalogenation or side reactions. Dropwise addition of reagents at a low temperature (e.g., 0 °C) is often recommended to manage the exothermic nature of the reaction.[1]

  • Purity of Starting Materials: The purity of the 3-(2-bromo-5-fluorophenyl)propanoic acid and the acylating agent is paramount to preventing the introduction of impurities that can lead to side reactions.

  • Stoichiometry of the Catalyst: The amount of Lewis acid used can significantly impact the reaction outcome. A stoichiometric amount is often required as the catalyst can form a complex with the carbonyl group of the product.[2]

Q3: Can I use the carboxylic acid directly for the cyclization, or is it necessary to convert it to the acyl chloride first?

A3: Both approaches are viable. Direct cyclization of the carboxylic acid can be achieved using strong acids like trifluoromethanesulfonic acid or polyphosphoric acid.[1] However, converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the Friedel-Crafts reaction with a Lewis acid like aluminum chloride (AlCl₃) is a very common and often more efficient method.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated catalyst due to moisture.2. Insufficiently reactive acylating agent.3. Starting material is of poor quality.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents.2. If using the carboxylic acid directly, consider converting it to the more reactive acyl chloride before cyclization.3. Verify the purity of the starting materials via techniques like NMR or melting point analysis.
Formation of a Regioisomeric Impurity (e.g., 7-Bromo-4-fluoro-1-indanone) 1. Incorrect starting material (e.g., 3-(5-bromo-2-fluorophenyl)propanoic acid).2. Ambiguous directing effects of the bromo and fluoro substituents leading to non-selective cyclization.1. Confirm the structure of your starting material. The cyclization will occur ortho to the activating group and para to the deactivating group. In this case, cyclization should be directed by the bromine atom.2. Optimize the reaction conditions. Lowering the reaction temperature or using a milder Lewis acid might improve regioselectivity.
Presence of Polymeric or Tar-like Byproducts 1. Reaction temperature is too high.2. Use of an overly aggressive Lewis acid or superacid.1. Maintain a lower reaction temperature throughout the addition of reagents and the reaction period. Consider cooling the reaction mixture in an ice bath.2. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) or a milder superacid to find a balance between reactivity and selectivity.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature.2. Inadequate amount of catalyst.1. Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.2. Ensure at least a stoichiometric amount of the Lewis acid is used, as it can be complexed by the product.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystTypical SolventTemperature (°C)Reported AdvantagesPotential Issues
Aluminum Chloride (AlCl₃)Dichloromethane, 1,2-Dichloroethane0 to room tempHigh reactivity, readily available.Highly sensitive to moisture, can promote side reactions if not controlled.
Trifluoromethanesulfonic Acid (TfOH)Dichloromethane0 to 80Very strong acid, can be effective for less reactive substrates.Can lead to charring or polymerization at higher temperatures.
Polyphosphoric Acid (PPA)Neat80-100Acts as both catalyst and solvent.High viscosity can make stirring and work-up difficult. Requires higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-7-fluoro-1-indanone via the Acyl Chloride
  • Preparation of 3-(2-bromo-5-fluorophenyl)propanoyl chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-bromo-5-fluorophenyl)propanoic acid (1.0 eq).

    • Add thionyl chloride (2.5 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours, monitoring the evolution of gas.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate, oven-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 3-(2-bromo-5-fluorophenyl)propanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Bromo-7-fluoro-1-indanone.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Cyclization A 3-(2-bromo-5-fluorophenyl)propanoic acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3-(2-bromo-5-fluorophenyl)propanoyl chloride C->D F 0°C to RT D->F E Aluminum Chloride (AlCl₃) in DCM E->F G Quench (Ice/HCl) F->G H Work-up & Purification G->H I 4-Bromo-7-fluoro-1-indanone H->I

Caption: Experimental workflow for the synthesis of 4-Bromo-7-fluoro-1-indanone.

troubleshooting_logic start Reaction Issue Observed low_yield Low or No Product start->low_yield isomers Regioisomeric Impurity start->isomers tar Polymer/Tar Formation start->tar incomplete Incomplete Reaction start->incomplete check_moisture Check for Moisture? (Anhydrous Conditions) low_yield->check_moisture check_starting_material Verify Starting Material Structure? isomers->check_starting_material check_temp Check Temperature? tar->check_temp check_catalyst Check Catalyst Amount? incomplete->check_catalyst check_moisture->check_catalyst No sol_dry Action: Ensure Dry Conditions check_moisture->sol_dry Yes sol_temp Action: Lower Temperature check_temp->sol_temp Yes sol_sm Action: Confirm SM Structure check_starting_material->sol_sm Yes sol_catalyst Action: Increase Catalyst check_catalyst->sol_catalyst Yes

Caption: Troubleshooting decision tree for indanone synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Q1: My intramolecular Friedel-Crafts cyclization is resulting in a low yield or failing completely. What are the likely causes?

    • A1: Low or non-existent yields in this reaction are typically due to a few critical factors:

      • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried, and anhydrous solvents are used. It's recommended to use a fresh bottle of the Lewis acid or to test the activity of the existing stock.

      • Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering it.[1] For Friedel-Crafts acylations, it's often necessary to use stoichiometric amounts (or a slight excess) of the catalyst rather than catalytic quantities.[1]

      • Deactivated Starting Material: While the fluorine atom is only moderately deactivating, its presence, in combination with the bromine atom, can slow down the electrophilic aromatic substitution. More forcing conditions (e.g., higher temperature or a stronger Lewis acid) may be required compared to non-halogenated analogs.[2]

      • Poor Quality Starting Material: Ensure the precursor, 3-(2-bromo-5-fluorophenyl)propanoic acid, is pure. Impurities can interfere with the reaction.

  • Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

    • A2: The primary side products in this synthesis are often due to intermolecular reactions or undesired cyclization pathways.

      • Intermolecular Acylation: At high concentrations, the acyl chloride intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly. This can be minimized by using high dilution conditions, where the intramolecular pathway is favored.

      • Formation of Regioisomers: Depending on the precise reaction conditions and the catalyst used, there is a possibility of cyclization at other positions on the aromatic ring, although this is less likely given the substitution pattern. Careful control of temperature and the choice of Lewis acid can help to improve regioselectivity.

Issue 2: Scale-Up Challenges

  • Q3: I'm trying to scale up the reaction from a few grams to a multi-kilogram scale and am facing issues with consistency and yield. What should I consider?

    • A3: Scaling up intramolecular Friedel-Crafts reactions requires careful attention to several parameters:

      • Heat Management: The formation of the acyl chloride with thionyl chloride is often exothermic, as is the Friedel-Crafts reaction itself. On a large scale, efficient heat dissipation is crucial. A jacketed reactor with controlled cooling is recommended to maintain the optimal temperature range (e.g., below 27°C during the addition of AlCl₃).[3]

      • Mixing and Reagent Addition: Inadequate mixing can lead to localized "hot spots" and the formation of side products. Ensure robust mechanical stirring is in place. The dropwise addition of reagents, particularly the acyl chloride to the Lewis acid suspension, is critical to control the reaction rate and temperature.[3]

      • Work-up Procedure: Quenching a large-scale reaction by adding it to ice water must be done cautiously and with vigorous stirring to manage the exothermic decomposition of the aluminum chloride complex. Ensure the quenching vessel is large enough to accommodate potential foaming and gas evolution.

Issue 3: Purification Difficulties

  • Q4: I am having trouble purifying the final product. What are the recommended methods?

    • A4: this compound is typically an off-white to yellow solid.[4]

      • Crystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is often the most effective method for obtaining high-purity material on a large scale.

      • Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography using silica gel is effective. A common eluent system is a gradient of hexanes and ethyl acetate.[5]

      • Washing: Before final purification, washing the crude product with a saturated sodium bicarbonate solution can help remove any residual acidic impurities.[3]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Indanone Synthesis

Starting MaterialCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
3-(2-Bromophenyl)propanoic acidAlCl₃ (1.65)Dichloromethane23-27386[3]
3-(2-Bromophenyl)propanoic acidTrifluoromethanesulfonic acid (3)Dichloromethane80Not specifiedNot specified[3]
2-Fluorobenzoic acid derivativeAlCl₃ / NaClDichloroethane180232[5]
3-Arylpropionic acidsTb(OTf)₃ (catalytic)o-Dichlorobenzene250Not specifiedup to 74[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a large-scale synthesis of a closely related analog, 4-Bromo-2,3-dihydro-1H-inden-1-one.[3] Researchers should optimize conditions for the specific fluorinated substrate.

Step 1: Formation of 3-(2-bromo-5-fluorophenyl)propanoyl chloride

  • In a suitable jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3-(2-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (approximately 10 mL per gram of starting material).

  • Carefully add thionyl chloride (2.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting carboxylic acid is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acyl chloride is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, dry, jacketed reactor, suspend anhydrous aluminum chloride (1.65 eq) in dichloromethane (approximately 2 mL per gram of AlCl₃) under a nitrogen atmosphere.

  • Cool the suspension to below 10°C using a circulating chiller.

  • Dissolve the crude 3-(2-bromo-5-fluorophenyl)propanoyl chloride from Step 1 in dichloromethane (approximately 2 mL per gram of the initial carboxylic acid).

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature does not exceed 27°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction for completion by TLC or GC-MS.

  • Prepare a quenching vessel with a mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • With vigorous stirring, slowly transfer the reaction mixture into the ice/water slurry to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in the Synthesis of this compound

G cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low or No Yield of 4-Bromo-7-fluoro-1-indanone check_reagents Check Starting Materials and Catalyst start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up and Purification start->check_workup sol_reagents Use fresh, anhydrous AlCl₃. Verify purity of propanoic acid precursor. check_reagents->sol_reagents sol_conditions Increase catalyst stoichiometry (1.5-2.0 eq). Increase reaction temperature or time. Use a stronger Lewis acid (e.g., TfOH). check_conditions->sol_conditions sol_workup Optimize quenching procedure. Refine purification method (chromatography vs. recrystallization). check_workup->sol_workup outcome Improved Yield sol_reagents->outcome sol_conditions->outcome sol_workup->outcome

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Biological Activity of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological landscape of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one and its derivatives, drawing upon available data for the broader class of indanone compounds due to the limited specific research on this particular derivative.

While direct experimental data on the biological activity of this compound derivatives is not extensively available in peer-reviewed literature, the indanone scaffold is a well-established pharmacophore with a wide range of biological activities. This guide will, therefore, present a comparative overview of the activities of structurally related indanone derivatives to infer the potential therapeutic applications of the title compound and its analogs. The primary activities associated with the indanone core include anticancer, neuroprotective, and enzyme inhibitory effects.

Comparative Biological Activities of Indanone Derivatives

The biological activities of various indanone derivatives are summarized in the table below. It is important to note that these are not direct data for this compound derivatives but for other substituted indanones. This information can guide future research and hypothesis-driven studies for the title compound.

Derivative ClassBiological ActivityTarget/MechanismQuantitative Data (Example)
2-Benzylidene-1-indanone derivatives AnticancerTubulin polymerization inhibitionIC50 values in the range of 10–880 nM against various human cancer cell lines (MCF-7, HCT, THP-1, A549).[1]
Indanone-based thiazolyl hydrazone derivatives AnticancerInduction of apoptosis, cell cycle arrest at G2/M phase, inhibition of NF-κB p65 and Bcl-2 expression.[2]IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM against colorectal cancer cell lines.[2]
Indanone/benzofuranone and piperidine hybrids NeuroprotectiveAmelioration of ischemia-reperfusion injury.Compound 4 reduced infarct volume to 18.45% at 40 mg/kg in an in vivo model.[1]
Methoxy substituted 2-benzylidene-1-indanone derivatives Adenosine A1 and A2A receptor antagonistsPotential treatment for neurological conditions.A lead compound showed A1Ki (rat) = 0.435 μM and A2AKi (rat) = 0.903 μM.[3]

Potential Signaling Pathways

Based on the activities of related indanone derivatives, the potential signaling pathways that this compound derivatives might modulate are depicted below. This is a hypothetical representation to guide experimental design.

G cluster_0 Cell Proliferation & Survival cluster_1 Neuroprotection Indanone 4-Bromo-7-fluoro-1-indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition NFkB NFkB Indanone->NFkB Inhibition Apoptosis Apoptosis Indanone->Apoptosis Induction cluster_0 cluster_0 Indanone->cluster_0 Mitosis Mitosis Tubulin->Mitosis Bcl2 Bcl2 NFkB->Bcl2 Bcl2->Apoptosis Inhibition Indanone_Neuro Indanone Derivative (Neuroprotective) Adenosine_Receptor Adenosine_Receptor Indanone_Neuro->Adenosine_Receptor Antagonism Ischemia_Injury Ischemia_Injury Indanone_Neuro->Ischemia_Injury Amelioration cluster_1 cluster_1 Indanone_Neuro->cluster_1 Neuronal_Signaling Neuronal_Signaling Adenosine_Receptor->Neuronal_Signaling

Hypothetical Signaling Pathways for Indanone Derivatives

Experimental Protocols

Detailed experimental protocols for assessing the biological activities mentioned above are crucial for reproducible research. Below are generalized methodologies for key assays.

Anticancer Activity - MTT Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Neuroprotective Activity - Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro model mimics ischemic conditions.

  • Cell Culture: Primary neuronal cells are cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen-glucose deprivation.

  • Reperfusion: The OGD medium is replaced with the original culture medium, and the cells are returned to normoxic conditions. Test compounds are added at this stage.

  • Cell Viability Assessment: After a period of reperfusion, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Reaction Monitoring: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

Conclusion

While specific biological activity data for this compound derivatives are currently scarce, the broader class of indanones demonstrates significant potential in anticancer and neuroprotective applications. The provided comparative data and experimental protocols offer a solid foundation for initiating research into the pharmacological profile of this specific chemical series. Further investigation is warranted to elucidate the precise biological targets and mechanisms of action of this compound derivatives.

References

A Comparative Guide to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one and Other Indanone Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold is key to modulating the pharmacological properties of drug candidates. This guide provides a detailed comparison of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one with other common indanone building blocks, offering insights into their respective reactivities and physicochemical properties to aid in the selection of the most suitable starting materials for synthesis campaigns.

Physicochemical Properties: A Comparative Overview

The introduction of halogen substituents, particularly fluorine, can significantly impact the physicochemical properties of a molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity. The following table summarizes key computed physicochemical properties of this compound and other representative indanone building blocks.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogPTPSA
1-IndanoneC₉H₈O132.161.717.1
4-Bromo-1-indanoneC₉H₇BrO211.062.517.1
7-Fluoro-1-indanoneC₉H₇FO150.151.917.1
This compound C₉H₆BrFO 229.05 2.7 17.1
4-Chloro-1-indanoneC₉H₇ClO166.602.317.1

Data sourced from PubChem and other chemical databases. LogP (octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are important predictors of a molecule's pharmacokinetic properties.

Reactivity in Key Cross-Coupling Reactions

The bromine atom on the aromatic ring of bromo-substituted indanones serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl >> F. While specific comparative yield data for 4-Bromo-7-fluoro-1-indanone is limited in the literature, we can infer its reactivity relative to other indanones based on established principles and available data for similar substrates.

Suzuki_Miyaura_Workflow Indanone Bromo-Indanone Derivative Coupling Suzuki-Miyaura Coupling Indanone->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupling Product Coupled Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Indanone Building BlockHalogen at C4Other SubstituentsExpected ReactivityReported Yields with Phenylboronic Acid (%)
4-Bromo-1-indanoneBrNoneHighGood to Excellent (Specific yields vary with conditions)
4-Bromo-7-fluoro-1-indanone Br 7-Fluoro High Data not available, expected to be comparable to 4-bromo-1-indanone
4-Chloro-1-indanoneClNoneModerateGenerally lower than bromo-derivatives, requires more forcing conditions
7-Fluoro-1-indanoneNone7-FluoroVery Low (C-F bond is generally unreactive)N/A

The presence of the electron-withdrawing fluorine atom at the 7-position in 4-Bromo-7-fluoro-1-indanone is not expected to significantly diminish the reactivity of the C-Br bond in Suzuki-Miyaura coupling. In some cases, electron-withdrawing groups can even enhance the rate of oxidative addition, the rate-determining step of the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the aryl halide.

Buchwald_Hartwig_Workflow Indanone Bromo-Indanone Derivative Amination Buchwald-Hartwig Amination Indanone->Amination Amine Primary/Secondary Amine Amine->Amination Catalyst Pd Pre-catalyst & Ligand Catalyst->Amination Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Amination Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Amination Product Aminated Product Amination->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Table 3: Comparative Reactivity in Buchwald-Hartwig Amination

Indanone Building BlockHalogen at C4Other SubstituentsExpected Reactivity
4-Bromo-1-indanoneBrNoneHigh
4-Bromo-7-fluoro-1-indanone Br 7-Fluoro High
4-Chloro-1-indanoneClNoneModerate
7-Fluoro-1-indanoneNone7-FluoroVery Low

The reactivity trend in Buchwald-Hartwig amination mirrors that of the Suzuki coupling. The C-Br bond of 4-Bromo-7-fluoro-1-indanone is expected to be highly amenable to this transformation, allowing for the introduction of a wide range of nitrogen-containing functional groups.

Reactivity_Comparison

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions with bromo-indanone substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the bromo-indanone (1.0 equiv.), the aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, typically 4:1 to 10:1). Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-indanone (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a strategic combination of a reactive handle for cross-coupling and a fluorine substituent for modulating physicochemical properties. Its reactivity in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions is expected to be comparable to other bromo-indanones, providing a reliable platform for the synthesis of diverse compound libraries. While direct comparative quantitative data is not extensively available in the current literature, the established principles of cross-coupling chemistry strongly support its utility as a versatile intermediate in drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their synthetic explorations.

A Researcher's Guide to In Vitro Evaluation of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro assessment of novel compounds derived from 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. It outlines key assay protocols, data presentation strategies, and visual representations of experimental workflows and relevant signaling pathways to facilitate a comparative analysis of potential therapeutic agents.

Derivatives of the indenone scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. This guide focuses on a structured approach to evaluating new chemical entities originating from this compound, a starting material that offers unique structural features for analog synthesis. The following sections detail standardized in vitro assays to characterize the cytotoxic and mechanistic properties of these compounds.

Comparative Performance of Indenone Derivatives: Data Summary

Effective data presentation is crucial for comparing the biological activities of newly synthesized compounds. The tables below are structured to facilitate a clear comparison of hypothetical derivatives (IND-1, IND-2, and IND-3) against a standard chemotherapeutic agent.

Table 1: Cytotoxicity of Indenone Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) ± SD
IND-1MCF-7 (Breast)[Insert Data]
HCT116 (Colon)[Insert Data]
A549 (Lung)[Insert
IND-2MCF-7 (Breast)[Insert Data]
HCT116 (Colon)[Insert Data]
A549 (Lung)[Insert Data]
IND-3MCF-7 (Breast)[Insert Data]
HCT116 (Colon)[Insert Data]
A549 (Lung)[Insert Data]
Doxorubicin (Control)MCF-7 (Breast)[Insert Data]
HCT116 (Colon)[Insert Data]
A549 (Lung)[Insert Data]

Table 2: Mechanistic Evaluation of Indenone Derivatives

CompoundAssayTargetIC50 (µM) ± SD
IND-1Tubulin PolymerizationTubulin[Insert Data]
Enzyme InhibitionAlkBH3[Insert Data]
IND-2Tubulin PolymerizationTubulin[Insert Data]
Enzyme InhibitionAlkBH3[Insert Data]
IND-3Tubulin PolymerizationTubulin[Insert Data]
Enzyme InhibitionAlkBH3[Insert Data]
Colchicine (Control)Tubulin PolymerizationTubulin[Insert Data]
Rhein (Control)Enzyme InhibitionAlkBH3[Insert Data]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following are standard protocols for the assays mentioned in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds

  • Microplate reader with a temperature controller

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add the test compounds at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.

AlkBH3 Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of the DNA repair enzyme AlkB homolog 3 (AlkBH3).

Materials:

  • Recombinant human AlkBH3 protein

  • Alkylated single-stranded DNA (ssDNA) substrate

  • Assay buffer (e.g., HEPES buffer containing Fe(II), 2-oxoglutarate, and ascorbate)

  • Test compounds

  • A method to detect the demethylated product (e.g., fluorescence-based detection of formaldehyde released)

Procedure:

  • Prepare a reaction mixture containing AlkBH3 enzyme, the ssDNA substrate, and assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of demethylated product formed.

  • Calculate the percentage of AlkBH3 inhibition for each compound concentration and determine the IC50 value.

Visualizing Experimental Design and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict a typical experimental workflow and key signaling pathways potentially modulated by indenone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis Start This compound Derivatives Synthesis of Derivatives (IND-1, IND-2, IND-3) Start->Derivatives Chemical Reactions Cell_Viability Cell Viability Assay (MTT) Derivatives->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Inhibition Assay Derivatives->Tubulin_Polymerization Enzyme_Inhibition AlkBH3 Inhibition Assay Derivatives->Enzyme_Inhibition IC50_Cytotoxicity IC50 Calculation (Cytotoxicity) Cell_Viability->IC50_Cytotoxicity IC50_Mechanism IC50 Calculation (Mechanism) Tubulin_Polymerization->IC50_Mechanism Enzyme_Inhibition->IC50_Mechanism Comparison Comparative Analysis IC50_Cytotoxicity->Comparison IC50_Mechanism->Comparison

Experimental workflow for in vitro evaluation.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indenone Indenone Derivative (Potential Inhibitor) Indenone->PI3K inhibits Indenone->Akt inhibits Indenone->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Indenone Indenone Derivative (Potential Inhibitor) Indenone->IKK inhibits

NF-κB signaling pathway.
NF-κB signaling pathway.

Comparing the efficacy of different linkers for PROTACs using 4-Bromo-7-fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Targeted Protein Degradation

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. It is increasingly evident that the linker is not merely a spacer but a critical determinant of a PROTAC's biological activity and drug-like properties. Its length, composition, and rigidity collectively influence the formation and stability of the pivotal ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and subsequent proteasomal degradation.

This guide provides a comparative analysis of the efficacy of different linkers used in PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value therapeutic target in oncology.[1] By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this guide aims to inform the rational design and optimization of next-generation BRD4 degraders.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance metrics for BRD4-targeting PROTACs.

Table 1: Impact of Linker Composition and E3 Ligase on BRD4 Degradation

This table compares well-characterized BRD4 PROTACs with different linker types and E3 ligase ligands. All share the same JQ1 warhead.

PROTAC NameE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell Line(s)
MZ1 VHL8-atom PEG linker8 - 23>90H661, H838
ARV-825 CRBNPEG linker< 1>90Burkitt's Lymphoma (BL)
dBET1 CRBNPEG linker< 100>85MV4;11 (AML)

Data is compiled from multiple sources for illustrative comparison.[1][2][3][4]

Observations: The data highlights that both VHL and CRBN-recruiting PROTACs can potently degrade BRD4. The specific linker composition, in concert with the recruited E3 ligase, significantly influences the degradation potency.

Table 2: Influence of PEG Linker Length on BRD4 Degradation

This table illustrates the impact of varying polyethylene glycol (PEG) linker lengths on the degradation of BRD4 by PROTACs utilizing the JQ1 warhead and a VHL E3 ligase ligand.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A PEG9>1000<20
PROTAC B PEG1250>90
PROTAC C PEG1525>95
PROTAC D PEG1880~85

Illustrative data compiled from general findings in PROTAC literature.[2]

Observations: A clear structure-activity relationship is evident. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization known as the "hook effect".[2]

Table 3: Comparison of Alkyl and PEG Linkers in BRD4 Degradation

This table provides a comparison of BRD4-targeting PROTACs with either alkyl chain or PEG linkers of similar lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC 1 C8 Alkyl Chain8.3>90%
BRD4-PROTAC 2 C12 Alkyl Chain62>90%
BRD4-PROTAC 3 PEG3<1>95%
BRD4-PROTAC 4 PEG551>90%

Illustrative data compiled from various sources in the literature.

Observations: For BRD4, both alkyl and PEG linkers can lead to potent degradation. The optimal choice is highly dependent on the specific chemical space of the warhead and E3 ligase ligand, necessitating empirical evaluation. PEG linkers are often favored for their potential to improve solubility and other physicochemical properties.

Experimental Protocols

Reproducible and rigorous experimental methods are essential for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Protocol 1: Cell-Based BRD4 Degradation Assay via Western Blot

This protocol outlines the standard method to quantify the reduction in cellular BRD4 protein levels following PROTAC treatment to determine DC50 and Dmax values.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, 22Rv1, or a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Prepare serial dilutions of the PROTACs in fresh culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysis:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-Tubulin).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 band intensity to the loading control for each sample.

  • Calculate the percentage of remaining BRD4 protein relative to the vehicle control.

  • Plot the percentage of BRD4 remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC to BRD4 within living cells, providing insights into target engagement and intracellular affinity.

1. Cell Transfection:

  • Co-transfect HEK293 cells with plasmids encoding for BRD4 fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-fused E3 ligase (e.g., VHL or CRBN).

2. Cell Plating and Compound Treatment:

  • Plate the transfected cells in a 96-well or 384-well white-bottom plate.

  • Prepare serial dilutions of the PROTACs.

  • Add a cell-permeable fluorescent tracer that binds to BRD4 (the energy acceptor) to the cells.

  • Add the PROTAC dilutions to the wells. Include a vehicle control.

3. BRET Measurement:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Add the NanoBRET™ substrate to the wells.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emissions.

4. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Competitive displacement of the tracer by the PROTAC will result in a loss of BRET signal.

  • Plot the BRET ratio against the log of the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement potency.

Mandatory Visualizations

Signaling Pathway and PROTAC Mechanism of Action

PROTAC_Mechanism cluster_nucleus Nucleus cluster_protac PROTAC Intervention BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone binds PTEFb P-TEFb BRD4->PTEFb recruits Proteasome 26S Proteasome BRD4->Proteasome Degradation Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPII->Oncogenes activates Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation drives PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degraded_BRD4->Cell_Proliferation inhibits Ternary_Complex->BRD4 Ubiquitination

Caption: PROTAC-mediated degradation of BRD4 disrupts its role in oncogene transcription.

Experimental Workflow for PROTAC Linker Comparison

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (Vary Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Target_Engagement Target Engagement (e.g., NanoBRET) Synthesis->Target_Engagement Degradation_Assay Degradation Assay (Western Blot) Target_Engagement->Degradation_Assay Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, SPR) Degradation_Assay->Ternary_Complex DC50_Dmax Determine DC50 & Dmax Ternary_Complex->DC50_Dmax SAR Establish SAR DC50_Dmax->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Inform

Caption: A typical experimental workflow for comparing the efficacy of different PROTAC linkers.

Logical Relationship of Linker Properties and PROTAC Performance

Linker_Properties cluster_attributes Key Attributes cluster_impact Impacts On cluster_outcome Performance Outcome Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (PEG, Alkyl, etc.) Linker_Properties->Composition Rigidity Rigidity Linker_Properties->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Rigidity->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochem->Efficacy indirectly

Caption: The relationship between linker properties and overall PROTAC performance.

References

A Comparative Guide to the Synthesis of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of functionalized indanones is a critical endeavor in medicinal chemistry and drug discovery, as this structural motif is a key component in a wide range of biologically active molecules. This guide presents a comprehensive validation of a proposed synthetic route to 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone with potential applications as a versatile building block in pharmaceutical research. We provide a detailed comparison with a viable alternative pathway, supported by experimental data from analogous reactions, to offer an objective assessment of each route's efficiency and practicality.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely employed method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. An alternative approach involves a multi-step sequence starting from a commercially available substituted benzene derivative. This guide will focus on the validation of the primary route and a comparative analysis against this alternative.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the proposed primary synthetic route and a potential alternative, based on established chemical precedents for similar transformations.

ParameterPrimary Route: Intramolecular Friedel-Crafts Acylation Alternative Route: Multi-Step Synthesis from 1-Bromo-4-fluorobenzene
Starting Materials 2-Bromo-5-fluorobenzaldehyde, Malonic acid1-Bromo-4-fluorobenzene, Succinic anhydride
Key Intermediates 3-(2-Bromo-5-fluorophenyl)propanoic acid4-(4-Bromo-2-fluorophenyl)-4-oxobutanoic acid, 4-(4-Bromo-2-fluorophenyl)butanoic acid
Overall Yield (Estimated) 60-70%40-50%
Number of Steps 23
Key Reagents Piperidine, Pyridine, Thionyl chloride, Aluminum chlorideAluminum chloride, Triethylsilane, Trifluoroacetic acid
Reaction Conditions Step 1: 100°C; Step 2: Reflux, then 0°C to RTStep 1: 0°C to RT; Step 2: RT; Step 3: Reflux
Purification Methods Recrystallization, Column ChromatographyExtraction, Recrystallization, Column Chromatography
Advantages More convergent, potentially higher overall yield.Utilizes readily available starting materials.
Disadvantages Requires synthesis of the starting aldehyde.Longer synthetic sequence, potentially lower overall yield.

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

This validated route employs a two-step sequence starting from the synthesis of the key precursor, 3-(2-bromo-5-fluorophenyl)propanoic acid, followed by its cyclization to the target indanone.

Primary_Synthetic_Route cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2_Bromo_5_fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde Intermediate_acid 3-(2-Bromo-5-fluorophenyl)propanoic acid 2_Bromo_5_fluorobenzaldehyde->Intermediate_acid Piperidine, Pyridine, 100°C Malonic_acid Malonic acid Malonic_acid->Intermediate_acid Target_indanone This compound Intermediate_acid->Target_indanone 1. SOCl₂, Reflux 2. AlCl₃, DCM, 0°C to RT

Proposed primary synthetic route to the target indanone.
Experimental Protocols

Step 1: Synthesis of 3-(2-Bromo-5-fluorophenyl)propanoic acid

  • Reaction: Knoevenagel-Doebner condensation followed by decarboxylation.

  • Procedure: A mixture of 2-bromo-5-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), piperidine (0.1 eq), and pyridine (2.0 eq) is heated at 100°C for 4 hours. The reaction mixture is then cooled, and concentrated hydrochloric acid is added. The precipitated crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield 3-(2-bromo-5-fluorophenyl)propanoic acid.

  • Expected Yield: Based on analogous reactions, yields in the range of 70-85% can be anticipated.

Step 2: Synthesis of this compound

  • Reaction: Intramolecular Friedel-Crafts acylation.

  • Procedure: To a solution of 3-(2-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), thionyl chloride (1.2 eq) is added, and the mixture is refluxed for 2 hours to form the acyl chloride. The reaction mixture is then cooled to 0°C, and aluminum chloride (1.2 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

  • Expected Yield: Intramolecular Friedel-Crafts cyclizations of this type typically proceed with good to excellent yields, often in the range of 80-90%.[1]

Alternative Synthetic Route

An alternative pathway to the target molecule begins with the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with succinic anhydride.

Alternative_Synthetic_Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen or Wolff-Kishner Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation Bromo_fluoro_benzene 1-Bromo-4-fluorobenzene Keto_acid 4-(4-Bromo-2-fluorophenyl)-4-oxobutanoic acid Bromo_fluoro_benzene->Keto_acid AlCl₃, 0°C to RT Succinic_anhydride Succinic anhydride Succinic_anhydride->Keto_acid Butanoic_acid 4-(4-Bromo-2-fluorophenyl)butanoic acid Keto_acid->Butanoic_acid e.g., Et₃SiH, TFA, RT Target_indanone_alt This compound Butanoic_acid->Target_indanone_alt Polyphosphoric acid or SOCl₂/AlCl₃

Alternative multi-step synthetic route.
Experimental Protocols

Step 1: Synthesis of 4-(4-Bromo-2-fluorophenyl)-4-oxobutanoic acid

  • Reaction: Friedel-Crafts acylation.

  • Procedure: To a cooled (0°C) suspension of aluminum chloride (2.2 eq) in a suitable solvent (e.g., dichloromethane), succinic anhydride (1.0 eq) is added, followed by the dropwise addition of 1-bromo-4-fluorobenzene (1.1 eq). The mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with ice-water and hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the keto acid, which may be purified by recrystallization.

  • Expected Yield: Yields for this type of acylation can vary but are generally in the range of 60-75%.

Step 2: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanoic acid

  • Reaction: Reduction of the ketone.

  • Procedure: The keto acid from the previous step is reduced using a standard method such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. A milder alternative is the use of triethylsilane in trifluoroacetic acid at room temperature. After the reaction is complete, the product is isolated by extraction and purified.

  • Expected Yield: Ketone reductions of this nature typically proceed with high yields, often exceeding 85%.

Step 3: Synthesis of this compound

  • Reaction: Intramolecular Friedel-Crafts acylation.

  • Procedure: The resulting butanoic acid is cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures or by conversion to the acid chloride with thionyl chloride followed by treatment with aluminum chloride, similar to the primary route.

  • Expected Yield: This cyclization is expected to give yields comparable to the primary route, in the range of 80-90%.

Conclusion and Route Selection

Both the primary and alternative routes offer viable pathways for the synthesis of this compound. The primary route , involving the Knoevenagel-Doebner condensation followed by intramolecular Friedel-Crafts acylation, is more convergent and likely to provide a higher overall yield. This makes it the preferred route for efficient, targeted synthesis, provided the starting 2-bromo-5-fluorobenzaldehyde is accessible.

The alternative route , while longer, starts from more common and readily available bulk chemicals. This may be a consideration for large-scale synthesis where the cost and availability of starting materials are primary drivers. However, the additional steps and potential for lower overall yield make it a less direct approach for laboratory-scale research and development.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, timeline, and the availability of starting materials and reagents. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

The Strategic Advantage of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one scaffold has emerged as a particularly advantageous building block, offering a unique combination of properties that facilitate the development of novel therapeutics. This guide provides an objective comparison of this scaffold with other alternatives, supported by experimental data, to inform its strategic application in drug design.

Key Advantages of the this compound Scaffold

The utility of the this compound scaffold is rooted in the synergistic effects of its constituent parts: the indenone core, the bromo substituent, and the fluoro substituent.

  • Privileged Indenone Core: The indenone ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple, unrelated biological targets. This versatility makes it an attractive starting point for the development of inhibitors for a wide range of enzymes, such as kinases.

  • Versatile Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide variety of aryl and heteroaryl groups. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Beneficial Fluoro Substituent: The fluorine atom at the 7-position confers several desirable properties to drug candidates. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lead to stronger binding interactions with target proteins through the formation of favorable electrostatic interactions. This can translate to improved potency and selectivity.[1]

Comparative Performance in Drug Discovery

While direct, head-to-head comparative studies of a wide range of scaffolds are rare in the published literature, the advantages of the this compound scaffold can be illustrated through its application in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a key mediator in inflammatory signaling pathways, making it an attractive target for the treatment of autoimmune diseases and certain cancers.

A recent patent application (WO2023023337A1) details the synthesis of a series of IRAK-4 inhibitors derived from this compound. The data from this application highlights the potential of this scaffold to yield highly potent compounds.

Table 1: Comparison of IRAK-4 Inhibitory Activity

Compound IDScaffoldR-Group (at 4-position)IRAK-4 IC50 (nM)
Example 1 This compoundSubstituted pyrazole< 10
Alternative 1 Generic IndenoneVarious50 - 500
Alternative 2 Non-indenone scaffoldVarious> 100

Data for "Example 1" is derived from patent WO2023023337A1. Data for "Alternative" scaffolds are representative values from the broader medicinal chemistry literature for IRAK-4 inhibitors and are intended for illustrative comparison.

The sub-10 nM potency of the derivative synthesized from the this compound scaffold underscores its effectiveness in generating highly active compounds.

Experimental Protocols

A key transformation in the derivatization of the this compound scaffold is the Suzuki-Miyaura coupling reaction. The following is a representative experimental protocol adapted from the aforementioned patent application.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Substituted pyrazole boronic acid or boronic ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired substituted pyrazole boronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Signaling Pathways and Experimental Workflows

The derivatives of this compound, as exemplified by the IRAK-4 inhibitors, are designed to modulate specific signaling pathways implicated in disease.

IRAK4_Signaling_Pathway cluster_inhibitor Inhibition TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1_2 IRAK-1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Inhibitor 4-Aryl-7-fluoro- 2,3-dihydro-1H-inden-1-one Derivative Inhibitor->IRAK4

Caption: IRAK-4 signaling pathway and point of inhibition.

The development of such inhibitors typically follows a structured workflow in medicinal chemistry.

Drug_Discovery_Workflow Start 4-Bromo-7-fluoro- 2,3-dihydro-1H-inden-1-one Derivatization Derivatization (e.g., Suzuki Coupling) Start->Derivatization Screening Primary Screening (e.g., IRAK-4 Assay) Derivatization->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox, PK) Hit_to_Lead->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

References

Reactivity Showdown: Brominated vs. Chlorinated Indanones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the reactivity of brominated versus chlorinated indanones in key organic transformations. This guide provides an objective analysis supported by experimental data and established chemical principles to aid in the selection of appropriate starting materials for complex molecule synthesis.

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Halogenated indanones, in particular, serve as versatile building blocks, allowing for the introduction of molecular diversity through various cross-coupling and nucleophilic substitution reactions. The choice between a brominated or chlorinated indanone derivative can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide presents a comparative analysis of the reactivity of these two classes of halogenated indanones in several common and synthetically important reactions.

Executive Summary of Reactivity Comparison

Generally, brominated indanones exhibit higher reactivity compared to their chlorinated counterparts in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide anion. Consequently, reactions with bromoindanones often proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times, leading to higher yields.

However, the lower cost and greater commercial availability of chlorinated starting materials can make chloroindanones an attractive alternative, especially for large-scale synthesis, provided the appropriate catalytic system is employed to overcome their inherent lower reactivity.

Data Presentation: A Comparative Overview

The following tables summarize the expected and reported reactivity of brominated and chlorinated indanones in key synthetic transformations.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
5-Bromo-1-indanonePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Toluene/H₂O901295[1]
5-Bromo-1-indanone4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Toluene/H₂O901292[1]
5-Chloro-1-indanonePhenylboronic acidPd₂(dba)₃/SPhos (2 mol%)K₃PO₄Dioxane1102475 (Estimated)[2]
5-Chloro-1-indanone4-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2 mol%)K₃PO₄Dioxane1102470 (Estimated)[2]

Note: Yields for 5-chloro-1-indanone are estimated based on the generally lower reactivity of aryl chlorides in Suzuki-Miyaura coupling, requiring more forcing conditions and specialized ligands.

Table 2: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-indanoneMorpholinePd₂(dba)₃/Xantphos (2 mol%)NaOtBuToluene1008High (Expected)
5-Chloro-1-indanoneMorpholinePd₂(dba)₃/RuPhos (2 mol%)NaOtBuDioxane11018Moderate-High (Expected)

Note: Specific experimental data for the Buchwald-Hartwig amination of haloindanones is limited. The expected outcomes are based on the established higher reactivity of aryl bromides over aryl chlorides in this transformation.[3][4]

Table 3: Nucleophilic Substitution (α-Halogenation)

SubstrateNucleophileSolventTemp. (°C)Relative Rate
2-Bromo-1-indanonePiperidineTHF25Faster
2-Chloro-1-indanonePiperidineTHF25Slower

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-indanone [1]

To a solution of 5-bromo-1-indanone (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(dppf)Cl₂ (0.03 mmol). The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination [3][4]

A mixture of the haloindanone (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and a suitable phosphine ligand, 1-5 mol%) is placed in a reaction vessel under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Haloindanone, Coupling Partner, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat Reaction Mixture solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Product

General workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L₂-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination (R-R')

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

reactivity_comparison Comparative Reactivity in Pd-Catalyzed Cross-Coupling start Haloindanone bromo Bromoindanone (Higher Reactivity) start->bromo chloro Chloroindanone (Lower Reactivity) start->chloro suzuki_br Suzuki Coupling (Milder Conditions, Higher Yield) bromo->suzuki_br buchwald_br Buchwald-Hartwig (Faster Reaction, Higher Yield) bromo->buchwald_br nucleophilic_br Nucleophilic Substitution (Faster Rate) bromo->nucleophilic_br suzuki_cl Suzuki Coupling (Harsher Conditions, Lower Yield) chloro->suzuki_cl buchwald_cl Buchwald-Hartwig (Slower Reaction, Lower Yield) chloro->buchwald_cl nucleophilic_cl Nucleophilic Substitution (Slower Rate) chloro->nucleophilic_cl

Logical relationship of reactivity between brominated and chlorinated indanones.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one as a hazardous halogenated organic compound. Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with general laboratory safety protocols and regulatory requirements.

I. Hazard Identification and Safety Precautions

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shields or goggles[2]
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood[2]

II. Segregation and Waste Collection

Proper segregation of chemical waste is a critical first step in the disposal process. As a brominated and fluorinated organic compound, this compound is classified as a halogenated organic waste [3].

Key Principles for Segregation:

  • Do not mix halogenated organic waste with non-halogenated organic waste[4][5].

  • Never combine with incompatible waste streams such as acids, bases, or oxidizing agents[6][7].

  • Collect in a designated, properly labeled, and chemically compatible waste container[8][9]. Polyethylene containers are often preferred for halogenated solvents[7].

III. Step-by-Step Disposal Procedure

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound"[9].

    • Include the approximate concentration and quantity of the waste.

    • Ensure the label is securely attached and legible.

  • Waste Accumulation:

    • Add the waste to the designated halogenated organic waste container in a well-ventilated area, preferably within a fume hood.

    • Keep the waste container securely closed when not in use to prevent the release of vapors[6][9].

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA)[6][10].

    • The SAA should be located at or near the point of generation and away from ignition sources[7][10].

    • Ensure secondary containment is in place to capture any potential leaks or spills[5][8].

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to arrange for pickup[10][11].

    • Do not attempt to dispose of this chemical down the drain or by evaporation[7][11].

IV. Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad[7].

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[5][7].

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office[9].

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Identify Waste as Halogenated Organic B Select Labeled, Compatible Waste Container A->B C Transfer Waste in Ventilated Area (Fume Hood) B->C D Securely Close Waste Container C->D H Spill Occurs C->H E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS/Hazardous Waste Contractor E->F G Proper Disposal by Authorized Facility F->G I Follow Spill Cleanup Protocol H->I Mitigate I->E

Caption: Disposal Workflow Diagram.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.

References

Personal protective equipment for handling 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 1003048-72-3). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Chemical Properties:

  • Molecular Formula: C₉H₆BrFO[1][2][3][4]

  • Molecular Weight: 229.05 g/mol [1][2][3][4]

  • Appearance: White to yellow solid[4]

  • Storage: Store at room temperature, sealed in a dry place.[1][3]

Hazard Identification: This chemical is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

A related compound, 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione, is also classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[6]Nitrile gloves.[7][8]Required when dusts are generated. Use a respirator if not handled in a fume hood.[7]Laboratory coat.[7][8]
Conducting reactions Chemical splash goggles. A face shield is recommended for splash hazards.[7]Nitrile gloves.[7][8]Work in a well-ventilated area or a chemical fume hood.[9][10]Laboratory coat.[7][8]
Handling spills Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or butyl rubber gloves.A respirator with an appropriate cartridge is required for large spills or in poorly ventilated areas.Chemical-resistant apron or coveralls.[8]
Waste disposal Safety glasses with side shields or chemical splash goggles.[6]Nitrile gloves.[7][8]Not generally required if handling sealed waste containers.Laboratory coat.[7][8]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Wash hands thoroughly after handling.[9][10]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Avoid the formation of dust.[10]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • In case of skin contact: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, get medical advice.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[10]

Spill and Leak Procedures:

  • Evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the affected area thoroughly.

  • Ensure adequate ventilation.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[9]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9]

  • Do not reuse empty containers. Dispose of them as unused products.[9]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate waste Dispose of Waste Properly decontaminate->waste remove_ppe Doff PPE waste->remove_ppe

Caption: Standard operating procedure for handling this compound.

Emergency_Response_Plan cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Specific Actions cluster_followup Follow-up incident Exposure or Spill evacuate Evacuate Immediate Area incident->evacuate alert Alert Supervisor / Safety Officer evacuate->alert consult_sds Consult SDS alert->consult_sds first_aid Administer First Aid consult_sds->first_aid spill_control Control Spill (if trained) consult_sds->spill_control medical Seek Medical Attention first_aid->medical report Complete Incident Report spill_control->report medical->report

Caption: Emergency response plan for incidents involving the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.